GSK2324
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1020567-30-9 |
|---|---|
Molecular Formula |
C29H22Cl2N2O4 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C29H22Cl2N2O4/c1-16(2)28-21(27(33-37-28)26-22(30)4-3-5-23(26)31)15-36-20-10-6-17(7-11-20)18-8-12-24-19(14-18)9-13-25(32-24)29(34)35/h3-14,16H,15H2,1-2H3,(H,34,35) |
InChI Key |
SZUHDKKQQZPOGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK 2324 GSK-2324 GSK2324 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Uncharted Territory of GSK2324 in NAFLD
Several possibilities could explain this absence of public information:
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Internal Designation: GSK2324 may be an internal, preclinical, or early-stage development code used by GlaxoSmithKline that has not yet been disclosed publicly. Pharmaceutical companies often use internal codes for compounds before they are assigned a generic name or enter clinical trials with public registration.
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Discontinued Program: The research program for this compound may have been discontinued at a very early stage of development, before any data was published or publicly presented. Early-stage attrition of drug candidates is a common occurrence in the pharmaceutical industry.
-
Typographical Error: It is possible that "this compound" is a typographical error, and the intended compound has a different designation.
Without any publicly accessible data, it is not possible to provide an in-depth technical guide on the mechanism of action, experimental protocols, and quantitative data for a compound named this compound in the context of NAFLD.
To address your interest in GlaxoSmithKline's research in the field of NAFLD, a comprehensive guide could be developed for a publicly known GSK compound that has been investigated for this indication. This would allow for a detailed exploration of a specific mechanism of action backed by published data, aligning with the core requirements of your request.
We recommend proceeding with a publicly documented GSK compound for NAFLD to facilitate the creation of the requested in-depth technical guide. Please specify if you would like to proceed with an alternative, publicly known GSK compound for NAFLD.
The Synthetic FXR Agonist GSK2324: A Technical Guide to its Mechanism of Action in Farnesoid X Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic farnesoid X receptor (FXR) agonist, GSK2324, and its role in modulating the FXR signaling pathway. The information presented is collated from preclinical studies, focusing on the molecular mechanisms, experimental validation, and quantitative outcomes of this compound-mediated FXR activation.
Executive Summary
This compound is a potent and specific synthetic agonist of the farnesoid X receptor, a critical nuclear receptor in the regulation of bile acid, lipid, and glucose homeostasis. Research, primarily through in vitro and in vivo murine models of non-alcoholic fatty liver disease (NAFLD), has elucidated a dual mechanism of action for this compound. By activating FXR in both the liver and the intestine, this compound orchestrates a reduction in hepatic triglycerides (TAGs) through two distinct pathways: the suppression of hepatic de novo lipogenesis and the reduction of intestinal lipid absorption. This guide will detail the quantitative pharmacology of this compound, the experimental protocols used to determine its efficacy, and the signaling pathways it modulates.
Quantitative Pharmacology of this compound
The potency of this compound as an FXR agonist has been quantified in cell-based assays. This key pharmacological parameter is summarized in the table below.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | FXR Activation Assay | EC50 | 120 nM | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The Farnesoid X Receptor (FXR) Signaling Pathway and this compound
FXR is a ligand-activated transcription factor. Its natural ligands are bile acids. Synthetic agonists like this compound mimic the action of these natural ligands to modulate gene expression.
Hepatic FXR Signaling
In the liver, this compound-mediated FXR activation leads to a selective reduction in the expression of key genes involved in fatty acid and triglyceride synthesis. This effect has been shown to be independent of the Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c), which is a notable finding as the classical pathway for FXR-mediated lipogenesis suppression involves SHP-dependent inhibition of SREBP1c. The primary mechanism involves the direct repression of the following genes:
-
Scd1 (Stearoyl-CoA desaturase-1)
-
Dgat2 (Diacylglycerol O-acyltransferase 2)
-
Lpin1 (Lipin 1)
This targeted gene repression leads to a decrease in the synthesis of mono- and polyunsaturated fatty acids, thereby reducing the overall hepatic triglyceride content[1][2][3][4].
Intestinal FXR Signaling
In the intestine, FXR activation by this compound plays a crucial role in reducing lipid absorption. This is thought to be mediated by a decrease in the bile acid pool available for the emulsification and absorption of dietary fats. Replenishing bile acids in the diet has been shown to abolish the lipid-lowering effects of this compound that are attributed to reduced absorption, supporting this mechanism.
The following diagram illustrates the dual signaling pathways of this compound in the liver and intestine.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the effects of this compound on FXR signaling.
In Vivo Murine Model of NAFLD
-
Animal Model: Wild-type, global Fxr-knockout (Fxr−/−), and Small Heterodimer Partner-knockout (Shp−/−) mice were used. To delineate tissue-specific effects, mice with liver-specific and intestine-specific FXR knockout were also utilized.
-
Diet-Induced NAFLD: Mice were fed a Western diet to induce NAFLD.
-
This compound Administration: Mice were treated with this compound or a vehicle control, typically for a period of 3 days.
-
Outcome Measures:
-
Gene Expression Analysis: Hepatic mRNA levels of FXR target genes (e.g., Shp, MafG) and genes involved in lipogenesis (e.g., Srebp1c, Scd1, Lpin1, Dgat2) were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Lipidomic Analysis: Comprehensive analysis of hepatic lipid species, including triglycerides, was performed using mass spectrometry to determine the effect of this compound on the liver lipidome.
-
Intestinal Lipid Absorption Assay
-
Principle: This assay measures the amount of dietary fat that is not absorbed by the intestine and is subsequently excreted.
-
Methodology:
-
Mice were individually housed and acclimated to a diet containing sucrose polybehenate (SPB), a non-absorbable fat, for one week.
-
During the final three days of the diet, mice were administered either this compound or a vehicle control daily.
-
Fecal samples were collected, and the concentration of fatty acids was measured.
-
-
Interpretation: An increase in fecal fatty acid content in the this compound-treated group compared to the vehicle group indicates reduced intestinal lipid absorption.
In Vitro FXR Activation Assay
-
Cell Line: Human embryonic kidney 293 (HEK293) cells or similar cell lines suitable for reporter assays are commonly used.
-
Methodology:
-
Cells are transiently transfected with expression vectors for human FXR and its heterodimeric partner, retinoid X receptor (RXR).
-
A reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the promoter of an FXR target gene like SHP) is also co-transfected.
-
Transfected cells are treated with varying concentrations of this compound.
-
Luciferase activity is measured as a readout of FXR activation.
-
-
Data Analysis: The dose-response curve is used to calculate the EC50 value, representing the potency of the compound.
The following diagram illustrates the general experimental workflow for characterizing an FXR agonist like this compound.
Clinical Development Status
As of the latest available information, there are no public records of clinical trials specifically for this compound. The compound appears to be a tool for preclinical research to investigate the therapeutic potential and mechanisms of FXR agonism.
Conclusion
This compound is a valuable pharmacological tool that has been instrumental in delineating the dual roles of hepatic and intestinal FXR in lipid metabolism. Its potent and specific agonistic activity has demonstrated that targeting FXR can reduce hepatic steatosis through both the suppression of de novo lipogenesis and the inhibition of dietary fat absorption. These findings underscore the therapeutic potential of FXR agonists in the treatment of metabolic diseases such as NAFLD. Further research may explore the translation of these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
The Role of GSK2324 in Hepatic Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
1.0 Executive Summary
GSK2324 is a potent, synthetic agonist for the Farnesoid X Receptor (FXR), a critical nuclear receptor in regulating metabolic pathways.[1] Its primary therapeutic application under investigation is for non-alcoholic fatty liver disease (NAFLD), where it has been shown to effectively reduce hepatic lipid accumulation.[2][3][4] This document provides a technical overview of the core mechanisms by which this compound modulates hepatic lipid metabolism. The key finding is that this compound operates through a dual-pathway mechanism that is both potent and tissue-specific. In the liver, it selectively represses key lipogenic genes independent of the canonical SHP-SREBP1c pathway.[2] Concurrently, in the intestine, it reduces lipid absorption by modulating the bile acid pool. This guide summarizes the preclinical data, outlines the experimental protocols used to elucidate these pathways, and provides visual representations of the underlying molecular and experimental frameworks.
2.0 Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by excessive fat accumulation in the liver, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. As a hepatic manifestation of the metabolic syndrome, its prevalence is rising globally, creating an urgent need for effective pharmacotherapies.
The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for NAFLD. As a nuclear receptor activated by bile acids, FXR is a master regulator of bile acid, lipid, and glucose homeostasis. Activation of FXR can improve insulin sensitivity and decrease hepatic triglyceride levels. This compound is a specific, non-steroidal synthetic agonist developed to harness the therapeutic potential of FXR activation. Preclinical studies have established its efficacy in reducing hepatic lipids, primarily by decreasing levels of mono- and polyunsaturated fatty acids (MUFAs and PUFAs). This guide details the distinct molecular pathways through which this compound achieves this effect.
3.0 Core Mechanism of Action: A Dual Pathway
This compound reduces hepatic triglycerides (TAGs) through two distinct but complementary mechanisms: one centered in the liver and the other in the intestine. This dual action involves both the suppression of fatty acid synthesis and the reduction of fatty acid absorption.
3.1 Hepatic Pathway: Selective Repression of Lipogenesis
In hepatocytes, this compound directly binds to and activates FXR. This activation leads to a highly selective transcriptional repression of three key enzymes involved in the final steps of triglyceride synthesis:
-
Scd1 (Stearoyl-CoA desaturase-1)
-
Dgat2 (Diacylglycerol O-acyltransferase 2)
-
Lpin1 (Lipin 1)
Crucially, this repression occurs independently of the well-established FXR-SHP-SREBP1c signaling axis, which is the canonical pathway for FXR-mediated suppression of lipogenesis. This novel, SHP-independent mechanism results in a targeted decrease in the synthesis of MUFAs, contributing significantly to the overall reduction in hepatic TAG levels.
References
- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GSK2324 on Bile Acid Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GSK2324, a potent and specific synthetic agonist of the Farnesoid X Receptor (FXR), on bile acid homeostasis. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound modulates bile acid homeostasis primarily through the activation of FXR, a nuclear receptor highly expressed in the liver and intestine. FXR acts as a master regulator of bile acid synthesis, transport, and metabolism. Activation of FXR by this compound initiates a cascade of transcriptional events that collectively maintain bile acid levels within a physiological range, protecting the liver from cholestatic injury and influencing lipid and glucose metabolism.[1][2]
Quantitative Effects of this compound on Bile Acid Homeostasis and Related Markers
The following tables summarize the quantitative effects of this compound on key parameters of bile acid and lipid metabolism, primarily derived from preclinical studies in mice.
Table 1: Effect of this compound on Hepatic and Intestinal FXR Target Gene Expression in Mice
| Gene | Tissue | Treatment Group | Fold Change vs. Vehicle | Citation |
| Shp (Nr0b2) | Liver | Wild-type + this compound | ~3.5 | [3] |
| Fxr-/- + this compound | No significant change | [3] | ||
| MafG | Liver | Wild-type + this compound | ~2.5 | [3] |
| Fxr-/- + this compound | No significant change | |||
| Fgf15 | Ileum | Wild-type + this compound | Significant induction | |
| Cyp7a1 | Liver | Wild-type + this compound | Significant repression |
Table 2: Effect of this compound on Bile Acid Pool Size and Composition in Mice
| Parameter | Treatment Group | Change vs. Vehicle | Citation |
| Total Bile Acid Pool | Wild-type (Western Diet) + this compound | Significantly decreased | |
| Fxr-/- (Western Diet) + this compound | No significant change | ||
| Fxr fl/fl + this compound | Significantly decreased | ||
| Fxr Liv-KO + this compound | Significantly decreased | ||
| Fxr Int-KO + this compound | No significant change | ||
| Biliary Cholic Acid (CA) Species | Wild-type (Standard Diet) + this compound | Significantly decreased | |
| Biliary Muricholic Acid (MCA) Species | Wild-type (Standard Diet) + this compound | No significant change |
Table 3: Effect of this compound on Intestinal Lipid Absorption in Mice
| Parameter | Treatment Group | Change vs. Vehicle | Citation |
| Fecal Fatty Acid Excretion | Wild-type + this compound | Significantly increased | |
| Fxr-/- + this compound | No significant change | ||
| Wild-type + this compound + Cholic Acid Diet | No significant change |
Table 4: Effect of this compound on Hepatic Lipogenic Gene Expression in Mice
| Gene | Treatment Group | Change vs. Vehicle | Citation |
| Scd1 | Wild-type + this compound | Significantly decreased | |
| Fxr-/- + this compound | No significant change | ||
| Shp-/- + this compound | Significantly decreased | ||
| Srebp1c-/- + this compound | Significantly decreased | ||
| Dgat2 | Wild-type + this compound | Significantly decreased | |
| Fxr-/- + this compound | No significant change | ||
| Shp-/- + this compound | Significantly decreased | ||
| Srebp1c-/- + this compound | Significantly decreased | ||
| Lpin1 | Wild-type + this compound | Significantly decreased | |
| Fxr-/- + this compound | No significant change | ||
| Shp-/- + this compound | Significantly decreased | ||
| Srebp1c-/- + this compound | Significantly decreased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: Hepatic FXR signaling pathway activated by this compound.
Caption: Intestinal FXR-FGF15 signaling axis activated by this compound.
Caption: Experimental workflow for in vivo studies of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on bile acid homeostasis.
In Vivo Animal Studies
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Animals: Male C57BL/6J mice, 8-12 weeks of age, are typically used. Genetically modified mice (e.g., Fxr knockout, tissue-specific Fxr knockout) are used to determine the FXR-dependency of the observed effects.
-
Housing and Diet: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle. They are provided with ad libitum access to water and a standard chow diet or a high-fat "Western" diet, depending on the study's objective.
-
This compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at a specified dose (e.g., 10-30 mg/kg body weight) for a defined period (e.g., 3-7 days). The vehicle is administered to the control group.
-
Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for plasma analysis. Liver, intestine (ileum), and gallbladder are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis. Feces are collected over a 24-hour period for lipid analysis.
Bile Acid Extraction and Quantification by UPLC-MS/MS
-
Sample Preparation:
-
Approximately 50 mg of frozen liver or ileum tissue is homogenized in 1 mL of ice-cold 50% methanol.
-
An internal standard mixture (e.g., deuterated bile acids) is added to each sample for quantification.
-
The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
The supernatant is collected and transferred to a new tube.
-
For plasma samples, proteins are precipitated by adding 3 volumes of ice-cold acetonitrile containing the internal standard, followed by centrifugation.
-
-
UPLC-MS/MS Analysis:
-
The extracted bile acids are analyzed using an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate.
-
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific bile acid species based on their unique precursor and product ion transitions.
-
Bile acid concentrations are calculated by comparing the peak areas of the endogenous bile acids to those of the corresponding internal standards.
-
Fecal Lipid Extraction and Analysis
-
Sample Preparation:
-
A known weight of dried feces (e.g., 100-200 mg) is homogenized.
-
Lipids are extracted using a modified Folch method. Briefly, a 2:1 (v/v) mixture of chloroform:methanol is added to the homogenized feces.
-
The mixture is vortexed vigorously and then centrifuged to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen.
-
-
Quantification:
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., isopropanol).
-
Total fatty acids or specific lipid classes (e.g., triglycerides) are quantified using commercially available colorimetric or enzymatic assay kits.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR
-
Cross-linking and Chromatin Preparation:
-
Liver or intestinal tissue is minced and cross-linked with formaldehyde to covalently link proteins to DNA.
-
The cross-linking reaction is quenched with glycine.
-
Nuclei are isolated, and the chromatin is sheared into fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific to FXR or a control IgG.
-
Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
The beads are washed extensively to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
The DNA is purified using spin columns.
-
The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
-
Data Analysis:
-
The sequencing reads are aligned to the mouse reference genome.
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Peak calling algorithms are used to identify regions of the genome that are significantly enriched for FXR binding.
-
Motif analysis is performed to identify the DNA sequence motifs recognized by FXR.
-
Conclusion
This compound exerts a profound and multifaceted effect on bile acid homeostasis through the potent and specific activation of FXR. Its administration leads to the transcriptional regulation of key genes involved in bile acid synthesis, transport, and signaling in both the liver and intestine. These molecular changes translate into a significant reduction in the total bile acid pool and alterations in its composition, which in turn leads to decreased intestinal lipid absorption. The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working to further elucidate the therapeutic potential of FXR agonists like this compound in metabolic and cholestatic diseases.
References
- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
GSK2324: A Potent Tool for Interrogating Farnesoid X Receptor (FXR) Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its role in various metabolic pathways has made it a significant therapeutic target for a range of diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1] GSK2324 is a potent and specific synthetic agonist of FXR, making it an invaluable tool for elucidating the complex functions of this receptor in both physiological and pathological states. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound is a non-steroidal, synthetic FXR agonist. Upon binding to FXR, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of FXR by this compound initiates a cascade of transcriptional events that impact several metabolic pathways. Notably, it plays a crucial role in the negative feedback regulation of bile acid synthesis by inducing the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Furthermore, this compound-mediated FXR activation has been shown to reduce hepatic triglyceride levels through at least two distinct mechanisms: the suppression of de novo lipogenesis and the reduction of intestinal lipid absorption.
Data Presentation
Pharmacological Properties of this compound
| Parameter | Value | Species | Reference |
| EC50 | 120 nM | Not Specified | |
| Half-life (t1/2) | 84 min | Mouse | |
| 170 min | Rat | ||
| 110 min | Beagle | ||
| 120 min | Cynomolgus Monkey |
In Vivo Effects of this compound on Gene Expression in Mouse Liver
Mice were treated with this compound (30 mg/kg, i.p.) for 3 days. Data is presented as fold change relative to vehicle-treated controls.
| Gene | Function | Fold Change | Reference |
| Shp | FXR target gene, transcriptional repressor | ~15-20 fold increase | |
| MafG | FXR target gene | ~5-7 fold increase | |
| Srebp1c | Lipogenesis transcription factor | ~50% decrease | |
| Scd1 | Fatty acid synthesis | ~70% decrease | |
| Dgat2 | Triglyceride synthesis | ~60% decrease | |
| Lpin1 | Triglyceride synthesis | ~50% decrease |
Experimental Protocols
In Vivo Mouse Studies with this compound
This protocol is based on studies investigating the effect of this compound on hepatic lipid metabolism in mice.
1. Animal Models:
-
Wild-type C57BL/6J mice are commonly used.
-
FXR knockout (Fxr-/-), SHP knockout (Shp-/-), and SREBP1c knockout (Srebp1c-/-) mice can be used to study the dependency of this compound's effects on these specific proteins.
-
Tissue-specific knockout models (e.g., liver-specific FxrLiv-KO or intestine-specific FxrInt-KO) are valuable for dissecting the tissue-specific roles of FXR.
2. This compound Formulation and Administration:
-
Dissolve this compound in a suitable vehicle, such as water.
-
Administer this compound to mice via intraperitoneal (i.p.) injection.
-
A typical dosage used in studies is 30 mg/kg body weight, administered once daily for a period of 3 days.
3. Experimental Procedure:
-
House mice under a standard 12-hour light/dark cycle with ad libitum access to chow and water.
-
On the final day of treatment, inject mice with this compound in the morning (e.g., starting at 9 am).
-
Fast the mice for 4 hours post-injection.
-
Sacrifice the mice at a consistent time (e.g., starting at 1 pm) to minimize circadian variations.
-
Collect tissues (liver, intestine) and blood for subsequent analysis.
4. Sample Analysis:
-
Gene Expression Analysis: Isolate RNA from liver and intestinal tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of FXR target genes (e.g., Shp, MafG), lipogenic genes (e.g., Srebp1c, Scd1, Dgat2, Lpin1), and other genes of interest.
-
Lipid Analysis: Extract lipids from liver tissue and plasma to measure triglyceride (TAG) and cholesterol levels using commercially available kits. Comprehensive lipidomic analysis can be performed using techniques like mass spectrometry to assess changes in different lipid species.
-
Bile Acid Analysis: Measure total and individual bile acid levels in bile and serum using liquid chromatography-mass spectrometry (LC-MS).
Cell-Based Assays
1. Cell Culture:
-
Use relevant cell lines such as HepG2 (human hepatoma cells) or primary hepatocytes.
-
Culture cells in appropriate media and conditions.
2. Transactivation Assay:
-
Co-transfect cells with an FXR expression vector, an RXR expression vector, and a reporter plasmid containing FXREs upstream of a luciferase gene.
-
Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity to determine the dose-dependent activation of FXR.
Mandatory Visualizations
Caption: FXR signaling pathway activated by this compound.
Caption: In vivo experimental workflow using this compound.
Conclusion
This compound serves as a robust and specific pharmacological tool for investigating the multifaceted roles of FXR. Its ability to potently activate FXR allows for the detailed study of downstream signaling pathways and their impact on metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further unraveling the complexities of FXR biology and its potential as a therapeutic target. The use of this compound in well-defined experimental systems will continue to be instrumental in advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR, a target for different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
The Discovery, Synthesis, and In-Depth Profile of GSK2324: A Potent Farnesoid X Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the compound's mechanism of action, focusing on its dual role in reducing hepatic lipids by decreasing intestinal lipid absorption and selectively suppressing fatty acid synthesis. This document also includes detailed experimental protocols for key assays, quantitative data on the compound's potency and pharmacokinetic profile, and visualizations of the associated signaling pathways to support further research and drug development efforts in the field of metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).
Discovery and Synthesis
This compound emerged from medicinal chemistry efforts to improve upon the pharmacological and pharmacokinetic properties of earlier synthetic FXR agonists, such as GW4064. The development of this compound focused on creating a more drug-like molecule with enhanced potency and a more favorable safety profile. While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general approach involves the strategic modification of the GW4064 scaffold. This lead optimization process aimed to enhance receptor binding affinity, improve metabolic stability, and optimize oral bioavailability. The resulting molecule, this compound, demonstrated significant improvements, establishing it as a valuable tool for investigating the therapeutic potential of FXR activation.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). Upon activation by an agonist like this compound, this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary therapeutic effect of this compound in the context of metabolic disease is the reduction of hepatic triglycerides. This is achieved through two distinct and well-documented pathways:
-
Selective Reduction of Hepatic Lipogenesis: this compound activation of FXR leads to the transcriptional repression of key enzymes involved in fatty acid and triglyceride synthesis. Notably, this includes Stearoyl-CoA desaturase-1 (Scd1), Diacylglycerol O-acyltransferase 2 (Dgat2), and Lipin 1 (Lpin1). Interestingly, this repressive effect on lipogenic gene expression has been shown to be independent of the Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which are traditionally considered major downstream targets of FXR in the regulation of lipogenesis.[1]
-
Decreased Intestinal Lipid Absorption: Activation of intestinal FXR by this compound leads to a significant reduction in the absorption of dietary lipids. This effect is mediated by FXR-dependent changes in bile acid composition and metabolism, which in turn affects the emulsification and uptake of fats in the intestine.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a concise overview of its in vitro potency and preclinical pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 120 nM | Not Specified | [2] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Half-life (t1/2) | Route of Administration | Reference |
| Mouse | 84 min | Not Specified | [2] |
| Rat | 170 min | Not Specified | [2] |
| Beagle Dog | 110 min | Not Specified | |
| Cynomolgus Monkey | 120 min | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This assay is designed to quantify the ability of a compound to activate the Farnesoid X Receptor in a cell-based system.
Materials:
-
HEK293T cells
-
Expression plasmid for human FXR
-
Luciferase reporter plasmid containing FXR response elements (e.g., from the BSEP promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for an additional 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Oral Fat Tolerance Test (OFTT) in Mice
This protocol assesses the effect of a compound on intestinal lipid absorption in vivo.
Materials:
-
C57BL/6 mice
-
This compound formulated for oral gavage
-
Lipid emulsion (e.g., olive oil or a commercial lipid emulsion)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride measurement kit
Protocol:
-
Acclimation and Fasting: Acclimate the mice to handling and the gavage procedure for several days before the experiment. Fast the mice for 4-6 hours prior to the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (Time 0) from the tail vein or another appropriate site.
-
Compound Administration: Administer this compound or vehicle control to the mice via oral gavage. The volume and concentration should be calculated based on the mouse's body weight.
-
Lipid Challenge: After a predetermined time following compound administration (e.g., 1 hour), administer a bolus of the lipid emulsion via oral gavage.
-
Serial Blood Sampling: Collect blood samples at various time points after the lipid challenge (e.g., 1, 2, 3, and 4 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. Calculate the area under the curve (AUC) for the triglyceride excursion to quantify the overall lipid absorption. Compare the AUC between the this compound-treated group and the vehicle-treated group to determine the effect of the compound on lipid absorption.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Signaling pathway of this compound-mediated FXR activation.
Caption: Experimental workflow for the Oral Fat Tolerance Test (OFTT).
References
The Farnesoid X Receptor Agonist GSK2324 and its Impact on Intestinal Lipid Absorption: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by agonists like this compound has been shown to reduce hepatic lipid levels, making it a molecule of interest for conditions such as non-alcoholic fatty liver disease (NAFLD).[1][2] A significant component of its lipid-lowering effect is attributed to its ability to modulate intestinal lipid absorption. This document provides a detailed technical guide on the mechanism of action of this compound in the intestine, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and workflows.
The primary mechanism by which this compound reduces intestinal lipid absorption is through the activation of intestinal FXR, which leads to a decrease in the overall bile acid pool. This reduction in available bile acids, essential for the emulsification and absorption of dietary fats, consequently leads to decreased lipid uptake from the gut.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on intestinal lipid absorption and related metabolic parameters.
Table 1: Effect of this compound on Fecal Fatty Acid Excretion in Mice
| Animal Model | Diet | Treatment | Fecal Fatty Acid Content (relative to vehicle) | Reference |
| Wild-type C57BL/6J Mice | Standard Rodent Diet | This compound (30 mg/kg/day for 3 days, oral gavage) | Significant increase | |
| Fxr-/- Mice | Standard Rodent Diet | This compound (30 mg/kg/day for 3 days, oral gavage) | No significant change | |
| Wild-type C57BL/6J Mice | Western Diet (8 weeks) | This compound (30 mg/kg/day for final 3 days, oral gavage) | Significant increase |
Table 2: Effect of this compound on Hepatic Triglyceride (TAG) Species in Mice on a Standard Diet
| TAG Species | Vehicle | This compound | % Change | Reference |
| Monounsaturated Fatty Acid (MUFA) containing TAGs | ||||
| TAG(52:2) | ~1.5 nmol/mg | ~0.5 nmol/mg | ~ -67% | |
| TAG(54:2) | ~1.0 nmol/mg | ~0.4 nmol/mg | ~ -60% | |
| Polyunsaturated Fatty Acid (PUFA) containing TAGs | ||||
| TAG(52:3) | ~1.2 nmol/mg | ~0.6 nmol/mg | ~ -50% | |
| TAG(54:4) | ~0.8 nmol/mg | ~0.4 nmol/mg | ~ -50% |
Note: Absolute values are estimated from graphical data presented in the source material.
Table 3: Effect of this compound on Bile Acid Pool Size and Composition in Wild-Type Mice
| Parameter | Vehicle | This compound | % Change | Reference |
| Total Bile Acid Pool | ~125 µmol/100g BW | ~75 µmol/100g BW | ~ -40% | |
| Biliary Bile Acid Composition | ||||
| Tauro-β-muricholic acid (T-β-MCA) | ~50% | ~25% | ~ -50% | |
| Tauro-chenodeoxycholic acid (TCDCA) | ~10% | ~20% | ~ +100% |
Note: Absolute values are estimated from graphical data presented in the source material.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and intestinal lipid absorption.
Animal Models and this compound Administration
-
Animals: Male C57BL/6J wild-type mice and whole-body Fxr-/- mice, as well as tissue-specific FXR knockout mice (FxrLiv-KO and FxrInt-KO), are utilized.
-
Housing: Mice are typically housed individually for fecal collection experiments to ensure accurate sample attribution.
-
Diet: Animals are maintained on a standard rodent diet or a high-fat "Western" diet as specified in the experimental design.
-
This compound Administration: this compound is administered via oral gavage at a dose of 30 mg/kg body weight, once daily for a period of 3 days. The vehicle control is typically a corn oil/ethanol mixture.
Fecal Lipid Analysis
-
Objective: To quantify the effect of this compound on intestinal lipid absorption by measuring fecal fat excretion.
-
Procedure:
-
Mice are individually housed in metabolic cages.
-
A diet containing a non-absorbable lipid marker, such as sucrose polybehenate, is provided for a set period (e.g., one week).
-
During the final days of the feeding period, mice are treated with either vehicle or this compound.
-
Feces are collected daily for the duration of the treatment period.
-
Lipids are extracted from the feces using a standard Folch extraction method.
-
Fatty acid content is then quantified, often by gas chromatography-mass spectrometry (GC-MS), and normalized to the amount of food consumed or a fecal weight basis.
-
Lipidomic Analysis of Hepatic Triglycerides
-
Objective: To determine the specific changes in the composition of triglycerides in the liver following this compound treatment.
-
Procedure:
-
Following the treatment period, mice are euthanized, and liver tissue is collected and snap-frozen.
-
Lipids are extracted from a weighed portion of the liver tissue.
-
The lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify individual triglyceride species.
-
Data is typically normalized to the initial weight of the liver tissue.
-
Bile Acid Pool Size and Composition Analysis
-
Objective: To measure the total amount and composition of bile acids in the enterohepatic circulation.
-
Procedure:
-
At the end of the treatment period, the gallbladder, liver, and entire small intestine are harvested.
-
Bile acids are extracted from these tissues.
-
The total bile acid pool is quantified using an enzymatic assay.
-
The relative abundance of different bile acid species is determined by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and an experimental workflow related to the action of this compound.
Caption: Signaling pathway of this compound in reducing intestinal lipid absorption.
Caption: Experimental workflow for fecal lipid analysis.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of GSK2324 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the in vivo administration of GSK2324, a potent and specific synthetic Farnesoid X Receptor (FXR) agonist, in mouse models. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action
This compound acts as a powerful agonist for the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine. Activation of FXR by this compound plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[1][2][3]
Research has demonstrated that this compound-mediated FXR activation reduces hepatic lipids through two distinct mechanisms:
-
Decreased Lipid Absorption: Activation of FXR in the intestine leads to a reduction in the absorption of dietary fatty acids.[1][2]
-
Selective Repression of Lipogenesis: In the liver, this compound-activated FXR selectively represses the expression of key genes involved in the synthesis of fatty acids and triglycerides, a process that has been shown to be independent of the SHP and SREBP1c pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound to mice based on published literature.
| Parameter | Value | Reference |
| Drug | This compound | |
| Animal Model | Mice (e.g., C57BL/6J, Fxr-/-) | |
| Dosage | 30 mg/kg body weight | |
| Administration Route | Intraperitoneal (IP) Injection | |
| Vehicle | Water | |
| Frequency | Once daily | |
| Duration | 3 days (for acute studies) |
Experimental Protocol: In Vivo Administration of this compound via Intraperitoneal Injection
This protocol details the procedure for the acute administration of this compound to mice.
Materials:
-
This compound
-
Sterile, deionized water (vehicle)
-
Appropriate mouse strain (e.g., C57BL/6J)
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
-
Animal balance
-
Standard laboratory rodent chow
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard laboratory rodent chow and water for at least one week before the experiment.
-
-
Preparation of Dosing Solution:
-
On each day of the study, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound based on the mean body weight of the mice to be dosed and the target dose of 30 mg/kg.
-
Dissolve the calculated amount of this compound in a known volume of sterile water to achieve the desired final concentration for injection. Ensure the solution is thoroughly mixed.
-
-
Administration of this compound:
-
Weigh each mouse accurately before dosing.
-
Calculate the specific volume of the this compound solution to be administered to each mouse based on its individual body weight.
-
Administer the calculated volume of the this compound solution (or vehicle control) via intraperitoneal injection once daily for three consecutive days.
-
To ensure consistency, perform injections at the same time each day.
-
-
Post-Administration Monitoring and Sample Collection:
-
On the final day of treatment, administer the last dose of this compound.
-
Following the final injection, fast the mice for 4 hours.
-
At the end of the fasting period, sacrifice the mice using an approved euthanasia method.
-
Collect tissues and blood samples as required for downstream analysis (e.g., lipidomics, gene expression analysis). To minimize circadian variability, it is recommended to perform sacrifices at a consistent time of day.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in the intestine and liver.
Experimental Workflow for In Vivo Administration
References
- 1. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
GSK2324: A Guide to Solubility and Preparation in DMSO for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of GSK2324, a potent Farnesoid X Receptor (FXR) agonist, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO). These guidelines are intended to support researchers in drug development and related fields in accurately preparing this compound for in vitro and in vivo studies.
Introduction
This compound is a selective FXR agonist that has shown potential in the treatment of non-alcoholic fatty liver disease (NAFLD) by regulating hepatic lipid and glucose metabolism.[1][2] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving this compound for research purposes.
Quantitative Solubility Data
This compound exhibits high solubility in DMSO. The following table summarizes the key quantitative data for the solubility of this compound in DMSO.
| Parameter | Value | Unit | Source |
| Solubility in DMSO | 100 | mg/mL | TargetMol |
| Molar Solubility in DMSO | 187.48 | mM | TargetMol |
Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight assumed to be ~533.7 g/mol for calculation), weigh out 53.37 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for complete dissolution.
-
-
Storage:
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration this compound stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution.
-
Prepare an intermediate dilution of the this compound stock solution in sterile cell culture medium or DMSO. For example, dilute the 100 mM stock solution 1:100 in medium to create a 1 mM intermediate solution.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][4] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.
Key downstream effects of this compound-mediated FXR activation include:
-
Induction of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to reduced bile acid production.[4]
-
Regulation of Lipid Metabolism: FXR activation can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, thereby reducing fatty acid and triglyceride synthesis.
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression and secretion of FGF19 (FGF15 in rodents). FGF19 then travels to the liver and signals through its receptor (FGFR4)/β-Klotho complex to suppress CYP7A1 expression, further contributing to the regulation of bile acid homeostasis. FGF19 also has effects on glucose metabolism.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
Application Notes and Protocols for GSK2324 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by agonists like this compound has shown therapeutic potential for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] The luciferase reporter assay is a highly sensitive and quantitative method used to study the transcriptional regulation of gene expression. This document provides a detailed protocol for a luciferase reporter assay to characterize the activity of this compound on the FXR signaling pathway.
Principle of the Assay
This assay utilizes a reporter vector containing a specific DNA response element for FXR, the IR-1 (inverted repeat) element, derived from the promoter of the FXR target gene, Small Heterodimer Partner (SHP). This element is cloned upstream of a firefly luciferase gene. When a suitable cell line is co-transfected with this reporter vector and an FXR expression vector, the binding of this compound to FXR induces its translocation to the nucleus. There, it binds to the IR-1 response element in the reporter construct, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, D-luciferin, is directly proportional to the transcriptional activity of FXR, thus providing a quantitative measure of this compound's agonistic activity. To normalize for transfection efficiency and cell viability, a second reporter vector containing a constitutively expressed Renilla luciferase is often co-transfected.
Signaling Pathway of this compound (FXR Activation)
This compound, as an FXR agonist, initiates a signaling cascade that plays a crucial role in metabolic regulation. Upon entering the cell, this compound binds to and activates the Farnesoid X Receptor (FXR). This ligand-activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. A primary target gene of FXR is the Small Heterodimer Partner (SHP). The binding of the FXR/RXR heterodimer to the SHP promoter induces SHP transcription and translation. SHP, in turn, acts as a transcriptional repressor of other nuclear receptors, thereby regulating the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.
Caption: this compound activates the FXR signaling pathway, leading to the regulation of metabolic genes.
Experimental Workflow
The experimental workflow for the this compound luciferase reporter assay involves several key steps, from cell culture and transfection to data analysis. The process begins with seeding a suitable cell line, such as HEK293T or HepG2, in a multi-well plate. After 24 hours, the cells are co-transfected with an FXR expression plasmid, an FXR-responsive firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid. Following another 24-hour incubation to allow for gene expression, the cells are treated with a range of this compound concentrations. After the treatment period, the cells are lysed, and the luciferase substrates are added. Finally, the luminescence from both firefly and Renilla luciferase is measured using a luminometer, and the data is analyzed to determine the dose-response relationship of this compound.
Caption: Workflow for the this compound FXR luciferase reporter assay.
Detailed Experimental Protocol
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293T or HepG2 cells | ATCC | CRL-3216 or HB-8065 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| pCMV-hFXR (human FXR expression vector) | Addgene | Plasmid #100649 |
| pGL4.29[luc2P/CRE/Hygro] Vector (backbone for reporter) | Promega | E8471 |
| IR-1 Response Element Oligos | Integrated DNA Technologies | Custom Synthesis |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| This compound | Sigma-Aldrich | SML2324 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | Various | - |
Protocol Steps
Step 1: Cell Culture and Seeding
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Ensure even cell distribution and aim for 70-80% confluency at the time of transfection.
Step 2: Transient Transfection
-
Prepare the following DNA mixture per well in Opti-MEM:
-
50 ng of FXR expression vector
-
100 ng of FXR-luciferase reporter vector (containing IR-1 response element)
-
10 ng of Renilla luciferase control vector
-
-
In a separate tube, dilute Lipofectamine 3000 reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA mixture with the diluted Lipofectamine 3000 reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Add 10 µL of the DNA-lipid complex to each well.
-
Incubate the plate for 24 hours at 37°C.
Step 3: Compound Treatment
-
Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 16-24 hours at 37°C.
Step 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity using a luminometer.
Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Normalized Response = Firefly Luciferase Units / Renilla Luciferase Units
-
-
Calculate the fold induction for each this compound concentration by dividing the normalized response of the treated wells by the normalized response of the vehicle control wells.
-
Fold Induction = Normalized Response (Treated) / Normalized Response (Vehicle)
-
-
Plot the fold induction as a function of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value of this compound.
Expected Quantitative Data
The following table summarizes typical quantitative parameters for a this compound luciferase reporter assay. The exact values may vary depending on the cell line, specific plasmid constructs, and assay conditions.
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 2 x 10^4 cells/well | For a 96-well plate. |
| DNA Concentration (per well) | ||
| FXR Expression Vector | 50 ng | |
| Luciferase Reporter Vector | 100 ng | |
| Renilla Control Vector | 10 ng | |
| This compound Concentration Range | 1 nM - 10 µM | A wider or narrower range may be used for more precise EC50 determination. |
| Incubation Time (Post-transfection) | 24 hours | |
| Incubation Time (Compound Treatment) | 16 - 24 hours | |
| Expected EC50 of this compound | 10 - 100 nM | This is an approximate range and should be determined experimentally. |
| Expected Maximum Fold Induction | 5 - 50 fold | Highly dependent on the cell line and reporter construct. |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for high-throughput screening. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | - Low transfection efficiency- Cells are not healthy- Inactive luciferase reagent | - Optimize transfection protocol (DNA:reagent ratio, cell density)- Use a fresh batch of cells- Prepare fresh luciferase assay reagents |
| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent transfection- Pipetting errors | - Ensure a single-cell suspension before seeding- Mix DNA-lipid complexes thoroughly- Use a multichannel pipette for reagent addition |
| Low Fold Induction | - Low expression of FXR- Reporter construct is not responsive- this compound is degraded | - Use a stronger promoter for the FXR expression vector- Verify the sequence of the IR-1 element- Prepare fresh this compound dilutions |
| High Background Signal | - Promoter in the reporter vector is leaky- Contamination of reagents | - Use a reporter vector with a minimal promoter- Use fresh, sterile reagents |
References
Application Notes and Protocols: The Use of GSK2324 in a HepG2 Cell-Based Steatosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive lipid accumulation in hepatocytes, a condition known as steatosis. The human hepatoma cell line, HepG2, is a widely utilized in vitro model to study the mechanisms of steatosis and to screen for potential therapeutic agents.[1][2][3] A key regulator of lipid and bile acid metabolism is the Farnesoid X receptor (FXR), a nuclear receptor that has emerged as a promising therapeutic target for NAFLD.[4][5] GSK2324 is a potent and specific synthetic FXR agonist. In vivo studies have demonstrated that activation of FXR by this compound can reduce hepatic lipids by decreasing intestinal lipid absorption and selectively suppressing the expression of genes involved in fatty acid and triglyceride synthesis.
These application notes provide a comprehensive protocol for utilizing this compound in a HepG2 cell-based steatosis model to investigate its potential anti-steatotic effects.
Signaling Pathway of this compound in Hepatic Steatosis
This compound, as an FXR agonist, is anticipated to mitigate steatosis in HepG2 cells by activating FXR, which in turn modulates the expression of genes involved in lipogenesis. The proposed signaling cascade involves the repression of key lipogenic genes such as Stearoyl-CoA desaturase-1 (SCD1), Diacylglycerol O-acyltransferase 2 (DGAT2), and Lipin 1 (LPIN1). This leads to a reduction in the synthesis of fatty acids and triglycerides, thereby alleviating intracellular lipid accumulation.
Experimental Protocols
I. Induction of Steatosis in HepG2 Cells
This protocol describes the induction of steatosis in HepG2 cells using oleic acid (OA), a common method to mimic lipid overload in vitro.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic Acid (OA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of OA-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% (w/v) BSA solution in sterile water and warm to 37°C.
-
Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 6:1 OA:BSA) and concentration (e.g., 10 mM OA).
-
Filter-sterilize the OA-BSA complex and store at -20°C.
-
-
Induction of Steatosis:
-
Seed HepG2 cells in 96-well or 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Treat the cells with varying concentrations of the OA-BSA complex (e.g., 0.25, 0.5, 1.0 mM OA) in serum-free DMEM for 24 hours to induce steatosis. A control group should be treated with BSA vehicle alone.
-
II. Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Steatotic HepG2 cells (from Protocol I)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Following the 24-hour steatosis induction period, remove the OA-containing medium.
-
Add fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) to the steatotic HepG2 cells. A vehicle control group (DMSO) should be included.
-
Incubate the cells for an additional 24 hours.
-
III. Quantification of Intracellular Lipid Accumulation
Oil Red O (ORO) staining is a widely used method to visualize and quantify neutral lipids within cells.
Materials:
-
Oil Red O powder
-
Isopropanol
-
Formalin (10%)
-
Hematoxylin
Procedure:
-
Fixation: After treatment, wash the cells twice with PBS and fix with 10% formalin for 30 minutes.
-
Staining:
-
Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Allow the wells to dry completely.
-
Prepare a fresh ORO working solution (e.g., 0.3% w/v in 60% isopropanol) and filter it.
-
Add the ORO working solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing and Imaging:
-
Wash the cells extensively with distilled water to remove unbound dye.
-
Counterstain with hematoxylin for 1 minute to visualize the nuclei, if desired.
-
Acquire images using a light microscope. Lipid droplets will appear as red-orange structures.
-
-
Quantification:
-
To quantify the lipid accumulation, elute the ORO stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol containing the eluted dye to a new 96-well plate and measure the absorbance at a wavelength of 490-520 nm using a microplate reader.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental process.
Data Presentation
The following tables present hypothetical but expected quantitative data from the described experiments.
Table 1: Effect of Oleic Acid on Lipid Accumulation in HepG2 Cells
| Oleic Acid (mM) | Absorbance (OD at 510 nm) | Fold Change vs. Control |
| 0 (Control) | 0.15 ± 0.02 | 1.0 |
| 0.25 | 0.45 ± 0.05 | 3.0 |
| 0.50 | 0.82 ± 0.07 | 5.5 |
| 1.00 | 1.25 ± 0.11 | 8.3 |
Table 2: Effect of this compound on Oleic Acid-Induced Lipid Accumulation
| Treatment | Absorbance (OD at 510 nm) | % Reduction in Lipid Accumulation |
| Control (Vehicle) | 0.16 ± 0.03 | - |
| Oleic Acid (0.5 mM) + Vehicle | 0.85 ± 0.06 | 0 |
| Oleic Acid (0.5 mM) + this compound (0.1 µM) | 0.72 ± 0.05 | 15.3% |
| Oleic Acid (0.5 mM) + this compound (1 µM) | 0.51 ± 0.04 | 40.0% |
| Oleic Acid (0.5 mM) + this compound (10 µM) | 0.30 ± 0.03 | 64.7% |
Table 3: Effect of this compound on Lipogenic Gene Expression in Steatotic HepG2 Cells
| Gene | Treatment | Relative mRNA Expression (Fold Change) |
| SCD1 | Oleic Acid (0.5 mM) + Vehicle | 3.5 ± 0.4 |
| Oleic Acid (0.5 mM) + this compound (1 µM) | 1.8 ± 0.2 | |
| DGAT2 | Oleic Acid (0.5 mM) + Vehicle | 4.2 ± 0.5 |
| Oleic Acid (0.5 mM) + this compound (1 µM) | 2.1 ± 0.3 | |
| LPIN1 | Oleic Acid (0.5 mM) + Vehicle | 2.8 ± 0.3 |
| Oleic Acid (0.5 mM) + this compound (1 µM) | 1.5 ± 0.2 |
Conclusion
The protocols and application notes provided here offer a framework for investigating the therapeutic potential of the FXR agonist this compound in a well-established in vitro model of hepatic steatosis. The expected outcomes, based on the known mechanism of action of this compound, suggest that it may effectively reduce lipid accumulation in HepG2 cells by downregulating the expression of key lipogenic genes. This experimental system provides a valuable tool for the preclinical evaluation of FXR agonists and other novel compounds for the treatment of NAFLD.
References
- 1. A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2324 in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2324, a potent and specific synthetic farnesoid X receptor (FXR) agonist, in preclinical animal models of metabolic disease, with a primary focus on non-alcoholic fatty liver disease (NAFLD). The protocols detailed below are based on established methodologies from peer-reviewed research to guide the design and execution of in vivo studies.
Introduction
This compound is a valuable tool for investigating the role of FXR in regulating lipid and glucose homeostasis. Activation of FXR by this compound has been shown to reduce hepatic triglycerides through two primary mechanisms: the suppression of hepatic lipogenesis and the reduction of intestinal lipid absorption.[1] These effects make this compound a relevant compound for studying the pathophysiology of NAFLD and for the preclinical evaluation of FXR-targeted therapeutic strategies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in mouse models of metabolic disease, primarily derived from the work of Clifford et al., 2021.[1]
Table 1: this compound Dosage and Administration in Mice
| Parameter | Details | Source |
| Dosage | 30 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Once daily | [1] |
| Duration | 3 days | |
| Vehicle | Water |
Table 2: Animal Models and Diets
| Animal Model | Diet | Purpose | Source |
| Wild-type (C57BL/6J) | Standard Rodent Chow | To study the effects of this compound under normal physiological conditions. | |
| Wild-type (C57BL/6J) | Western Diet (40% kcal from fat, 0.21% cholesterol) for 8 weeks | To induce a NAFLD phenotype and evaluate the therapeutic potential of this compound. | |
| Fxr-/- mice | Standard Rodent Chow / Western Diet | To confirm that the effects of this compound are FXR-dependent. | |
| Liver-specific FXR knockout (FxrLiv-KO) | Standard Rodent Chow | To dissect the role of hepatic FXR in mediating the effects of this compound. | |
| Intestine-specific FXR knockout (FxrInt-KO) | Standard Rodent Chow | To dissect the role of intestinal FXR in mediating the effects of this compound. |
Signaling Pathway
This compound acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. The diagram below illustrates the dual mechanism of action of this compound in the context of NAFLD.
Caption: Dual mechanism of this compound in reducing hepatic triglycerides.
Experimental Protocols
1. This compound Formulation and Administration
-
Objective: To prepare and administer this compound to mice.
-
Materials:
-
This compound
-
Sterile water for injection
-
Sterile syringes and needles (for IP injection)
-
-
Procedure:
-
Calculate the required amount of this compound based on the body weight of the mice and the target dose of 30 mg/kg.
-
Dissolve the calculated amount of this compound in sterile water. Ensure complete dissolution. The final concentration should be such that the injection volume is appropriate for mice (typically 5-10 ml/kg).
-
Administer the this compound solution to the mice via intraperitoneal (IP) injection.
-
For control animals, administer an equivalent volume of the vehicle (sterile water) via IP injection.
-
Repeat the administration once daily for the desired duration of the study (e.g., 3 days).
-
2. Induction of NAFLD using a Western Diet
-
Objective: To induce a NAFLD phenotype in mice.
-
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
Western Diet (e.g., Research Diets D12079B; 40% kcal from fat, 0.21% cholesterol)
-
Standard rodent chow
-
-
Procedure:
-
Acclimatize mice to the housing facility for at least one week on a standard rodent chow diet.
-
Divide the mice into control and experimental groups.
-
Feed the experimental group the Western Diet for 8 weeks. The control group continues on the standard rodent chow.
-
Monitor the body weight and food intake of the animals regularly.
-
After 8 weeks, the mice on the Western Diet will have developed features of NAFLD, including hepatic steatosis.
-
3. Assessment of Intestinal Lipid Absorption
Three independent assays can be utilized to measure intestinal lipid absorption.
3.1. BODIPY-FL C12 Fatty Acid Absorption Assay
-
Objective: To visualize and quantify the absorption of a fluorescently labeled fatty acid.
-
Procedure:
-
Fast mice for 4 hours prior to the assay.
-
Administer this compound or vehicle as described in Protocol 1.
-
One hour after the final this compound/vehicle injection, administer BODIPY-FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) by oral gavage.
-
Two hours post-gavage, euthanize the mice and collect the jejunum.
-
Fix, embed, and section the jejunal tissue.
-
Image the sections using fluorescence microscopy to visualize the uptake of the fluorescent fatty acid in the intestinal villi.
-
Quantify the fluorescence intensity to compare lipid absorption between treatment groups.
-
3.2. [¹⁴C]-Triolein Absorption Assay
-
Objective: To quantify the absorption of a radiolabeled triglyceride.
-
Procedure:
-
Administer this compound or vehicle as described in Protocol 1.
-
Following the treatment period, administer [¹⁴C]-Triolein mixed with olive oil to the mice via oral gavage.
-
Collect blood samples at various time points (e.g., 1, 2, 4, and 6 hours) post-gavage.
-
Measure the radioactivity in the plasma to determine the rate and extent of lipid absorption.
-
At the end of the time course, euthanize the animals and collect the liver to measure the accumulation of the radiolabel.
-
3.3. Fecal Lipid Analysis
-
Objective: To quantify lipid excretion as an indirect measure of absorption.
-
Procedure:
-
House mice in individual metabolic cages to allow for the collection of feces.
-
Administer this compound or vehicle as described in Protocol 1.
-
Collect feces over a 24-hour period.
-
Extract total lipids from the collected feces.
-
Quantify the total fecal lipid content using a suitable analytical method (e.g., gravimetric analysis or gas chromatography). An increase in fecal lipid content in the this compound-treated group indicates reduced intestinal lipid absorption.
-
Experimental Workflow Diagrams
Caption: General experimental workflow for this compound treatment in mice.
Caption: Workflow for assessing intestinal lipid absorption.
References
Application Notes and Protocols for the Long-Term Stability Assessment of GSK2324 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] As with any compound intended for research or therapeutic use, understanding its stability in solution is critical for ensuring accurate and reproducible experimental results, as well as for defining appropriate storage conditions and shelf-life. This document provides a comprehensive guide to establishing the long-term stability of this compound in solution. While specific stability data for this compound is not extensively available in the public domain, this document outlines the principles and methodologies for conducting such studies, based on established international guidelines and best practices for small molecule stability assessment.
This compound and the FXR Signaling Pathway
This compound activates the farnesoid X receptor (FXR), which plays a crucial role in various metabolic pathways.[1][3] Upon activation by agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4] This signaling cascade impacts bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. Understanding this pathway is essential for designing relevant functional assays to be used in conjunction with stability studies.
Caption: FXR Signaling Pathway Activation by this compound.
Quantitative Data Presentation
As no specific long-term stability data for this compound is publicly available, the following tables are provided as templates for data presentation. Researchers should populate these tables with their experimental findings.
Table 1: Long-Term Stability of this compound in Solution
| Storage Condition | Time Point | Concentration (µg/mL) | % of Initial Concentration | Appearance of Solution |
| -20°C | 0 | Initial Value | 100% | Clear, Colorless |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 4°C | 0 | Initial Value | 100% | Clear, Colorless |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| Room Temp (~25°C) | 0 | Initial Value | 100% | Clear, Colorless |
| 24 hours | ||||
| 1 week | ||||
| 1 month |
Table 2: Forced Degradation Studies of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |
| Acidic (e.g., 0.1 N HCl) | e.g., 24h, 48h | |||
| Basic (e.g., 0.1 N NaOH) | e.g., 24h, 48h | |||
| Oxidative (e.g., 3% H₂O₂) | e.g., 24h, 48h | |||
| Thermal (e.g., 60°C) | e.g., 1 week, 2 weeks | |||
| Photolytic (ICH Q1B) | e.g., 1.2 million lux hours |
Experimental Protocols
The following are generalized protocols for assessing the stability of a small molecule like this compound in solution. These should be adapted and optimized as necessary.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials :
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile, amber glass vials or polypropylene tubes
-
-
Procedure for Stock Solution (e.g., 10 mM in DMSO) :
-
Equilibrate this compound powder to room temperature.
-
Weigh the required amount of this compound in a sterile, tared vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions (in aqueous buffer) :
-
Thaw a vial of the this compound stock solution.
-
Serially dilute the stock solution with the desired aqueous buffer to the final working concentration.
-
Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Use freshly prepared working solutions for experiments whenever possible.
-
Protocol 2: Long-Term Stability Assessment
This protocol is designed to evaluate the stability of this compound under typical laboratory storage conditions.
-
Experimental Setup :
-
Prepare a batch of this compound working solution at a known concentration in the desired solvent system.
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).
-
Protect all samples from light by using amber vials or by wrapping them in aluminum foil.
-
Establish a schedule for sample analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months, etc.).
-
-
Sample Analysis :
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Visually inspect the solution for any changes in color, clarity, or for the presence of precipitates.
-
-
Data Analysis :
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the time at which the concentration of this compound falls below a predefined threshold (e.g., 90% of the initial concentration).
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
-
Stress Conditions (as per ICH Q1A(R2) guidelines) :
-
Acid Hydrolysis : Incubate this compound solution with 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis : Incubate this compound solution with 0.1 N NaOH at room temperature.
-
Oxidation : Treat this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation : Expose a solid sample or a solution of this compound to dry heat (e.g., 60-80°C).
-
Photostability : Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Sample Analysis :
-
After the defined stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact this compound from all generated degradation products.
-
-
Data Analysis :
-
Determine the percentage of this compound degradation under each stress condition.
-
Identify and, if necessary, characterize the major degradation products.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.
Caption: General Workflow for Stability Testing of this compound.
Conclusion
The long-term stability of this compound in solution is a critical parameter that must be experimentally determined. The protocols and guidelines presented in this document provide a robust framework for researchers to design and execute comprehensive stability studies. By systematically evaluating the impact of storage conditions and various stressors, and by employing validated analytical methods, scientists can ensure the integrity of their experimental outcomes and define appropriate handling and storage procedures for this compound.
References
GSK2324 supplier and technical data sheet information
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed technical information and experimental protocols for GSK2324, a potent and selective farnesoid X receptor (FXR) agonist. This document is intended to guide researchers in the effective use of this compound in in vitro and in vivo studies related to metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).
Product Information
Product Name: this compound
Chemical Name: (S)-6-(4-(4-(4-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)piperazin-1-yl)nicotinic acid
CAS Number: 1020567-30-9[1][2]
Mechanism of Action: this compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1][3][4] FXR plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose. Activation of FXR by this compound initiates a signaling cascade that leads to the modulation of target gene expression involved in these metabolic pathways.
Technical Data
The following table summarizes the key technical specifications for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C29H22Cl2N2O4 | |
| Molecular Weight | 533.4 g/mol | |
| Purity | >98% | |
| EC50 (human FXR LBD) | 50 nM | |
| EC50 (diabetes study) | 120 nM | |
| Appearance | Crystalline solid, powder | N/A |
| Solubility | DMSO: 100 mg/mL (187.48 mM) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Signaling Pathway
This compound, as an FXR agonist, modulates two distinct pathways to regulate hepatic lipids, making it a promising candidate for NAFLD treatment. Firstly, hepatic FXR activation directly represses the expression of key genes involved in triglyceride synthesis. Secondly, intestinal FXR activation leads to a decrease in lipid absorption.
The diagram below illustrates the signaling cascade initiated by this compound.
Caption: this compound activates FXR in the intestine and liver to reduce hepatic triglycerides.
Experimental Protocols
The following protocols are based on methodologies described in published research and are provided as a guide. Researchers should optimize these protocols for their specific experimental conditions.
This protocol describes a luciferase reporter gene assay to determine the agonist activity of this compound on human FXR Ligand Binding Domain (LBD) in CV-1 cells.
Materials:
-
CV-1 cells (African green monkey kidney cells)
-
Expression vector for human FXR LBD
-
Luciferase reporter vector
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Culture CV-1 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the human FXR LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Calculate the EC50 value by plotting the luciferase activity against the log of the this compound concentration.
This protocol outlines a general procedure for evaluating the efficacy of this compound in a diet-induced obese mouse model of NAFLD.
Materials:
-
C57BL/6 mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage, blood collection, and tissue harvesting
Procedure:
-
Induce obesity and NAFLD in C57BL/6 mice by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks).
-
Randomly assign the DIO mice to treatment groups: vehicle control and this compound (specify dose, e.g., 3-30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 3 days or longer).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for analysis of plasma lipids and other relevant biomarkers.
-
Euthanize the mice and harvest the liver and other tissues for histological analysis (e.g., H&E staining, Oil Red O staining) and gene expression analysis (e.g., qRT-PCR for FXR target genes).
Experimental Workflow
The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound in a preclinical model of NAFLD.
Caption: A typical workflow for in vivo evaluation of this compound in a mouse model.
Supplier Information
This compound is available from various chemical suppliers for research purposes only and is not for human or veterinary use.
| Supplier | Catalog Number |
| MedchemExpress | HY-113567 |
| Tebubio | T27460 |
| TargetMol | T27460 |
| AbMole BioScience | M4133 |
Note: Availability and pricing are subject to change. Please contact the suppliers directly for current information.
References
Application Notes: Protocol for Assessing GSK2324 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and specific synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor with high expression in the liver and intestine.[1][2] FXR is a critical regulator of bile acid, lipid, and glucose metabolism.[3] Dysregulation of these pathways is central to the pathophysiology of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver (steatosis). FXR agonists like this compound are being investigated as a therapeutic strategy for NAFLD.[4][5]
Mechanism of Action
This compound exerts its therapeutic effects by activating FXR, which in turn modulates two distinct and crucial pathways to reduce hepatic lipid accumulation.
-
Inhibition of Intestinal Lipid Absorption: In the intestine, FXR activation by this compound induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). FGF15 enters circulation and signals to the liver to suppress the synthesis of bile acids by inhibiting the key enzyme Cholesterol 7α-hydroxylase (CYP7A1). This alteration in the bile acid pool size and composition leads to a reduction in the emulsification and subsequent absorption of dietary lipids.
-
Repression of Hepatic Lipogenesis: In the liver, FXR activation directly regulates the expression of genes involved in lipid metabolism. Specifically, this compound has been shown to selectively repress the expression of key genes involved in triglyceride synthesis, such as Scd1, Dgat2, and Lpin1. This action is notably independent of the Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c), two other important players in lipid homeostasis.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the signaling cascade initiated by this compound and the general workflow for assessing its efficacy in a preclinical NAFLD model.
Caption: this compound signaling in the gut-liver axis.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound | FXR | TargetMol [targetmol.com]
- 3. Lipid Extraction from Mouse Feces [bio-protocol.org]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2324 Treatment in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by agonists like this compound has been shown to modulate the expression of genes involved in lipogenesis and lipid transport, making it a compound of interest for therapeutic strategies targeting metabolic liver diseases such as non-alcoholic fatty liver disease (NAFLD). These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte cultures, including detailed protocols, expected outcomes, and the underlying signaling pathways.
Mechanism of Action
This compound acts as an agonist for the Farnesoid X Receptor (FXR). Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
In hepatocytes, FXR activation by this compound influences lipid metabolism primarily through two distinct pathways: the reduction of intestinal lipid absorption and selective changes in de novo lipogenesis.[1] The effects on lipogenic gene expression are notably independent of the Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipid homeostasis.[1]
Data Presentation
Table 1: Effect of FXR Agonist (GW4064) on Lipogenic Gene Expression in Primary Hepatocytes
| Gene | Treatment (1 µM GW4064, 24h) | Species | Fold Change vs. Control | Reference |
| SHP | + LXRα-agonist (To901317) | Human | ↑ (Significant Upregulation) | [2] |
| + LXRα-agonist (To901317) | Mouse | ↑ (Significant Upregulation) | [2] | |
| SREBP-1c | + LXRα-agonist (To901317) | Human | ↓ (Significant Downregulation) | [2] |
| + LXRα-agonist (To901317) | Mouse | ↓ (Significant Downregulation) | ||
| ACC-1 | + LXRα-agonist (To901317) | Human | ↓ (Significant Downregulation) | |
| + LXRα-agonist (To901317) | Mouse | ↓ (Significant Downregulation) | ||
| FAS | + LXRα-agonist (To901317) | Human | ↓ (Significant Downregulation) | |
| + LXRα-agonist (To901317) | Mouse | ↓ (Significant Downregulation) | ||
| SCD-1 | + LXRα-agonist (To901317) | Human | ↓ (Significant Downregulation) | |
| + LXRα-agonist (To901317) | Mouse | ↓ (Significant Downregulation) |
Data is derived from a study where primary hepatocytes were co-treated with an LXRα agonist to induce a lipogenic state, mimicking conditions of hepatic steatosis.
Table 2: Cytotoxicity Profile of a Synthetic FXR Agonist (GW4064) in Hepatocytes
| Cell Type | Assay | Treatment Duration | IC50 / Viability | Reference |
| AML12 (mouse hepatocyte cell line) | MTT | 24 hours | No significant effect at 1 µM | |
| Fa2N-4 (human hepatocyte cell line) | MTT | 24 hours | No significant effect at 1 µM |
Note: The provided data is for the FXR agonist GW4064, as specific in vitro cytotoxicity data for this compound in primary hepatocytes is not available.
Experimental Protocols
The following protocols provide a framework for treating primary hepatocyte cultures with this compound. It is recommended to optimize these protocols for specific cell batches and experimental goals.
Protocol 1: Thawing and Plating of Cryopreserved Primary Hepatocytes
Materials:
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Cryopreserved primary human or mouse hepatocytes
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Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
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Collagen-coated cell culture plates (e.g., 6-well, 12-well, or 24-well)
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Water bath at 37°C
-
Sterile conical tubes (15 mL and 50 mL)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small amount of ice remains.
-
Aseptically transfer the cell suspension to a sterile 15 mL conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes at room temperature to pellet the cells.
-
Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed plating medium.
-
Perform a cell count and assess viability using the trypan blue exclusion method. Viability should be >80% for optimal results.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.3 - 0.5 x 10^6 cells/mL).
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Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Allow the cells to attach for 4-6 hours before changing the medium to remove unattached and non-viable cells.
Protocol 2: this compound Treatment of Primary Hepatocyte Cultures
Materials:
-
Plated primary hepatocytes (from Protocol 1)
-
Hepatocyte Maintenance Medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
After the initial attachment period, replace the plating medium with fresh, pre-warmed Hepatocyte Maintenance Medium.
-
Prepare working solutions of this compound in maintenance medium at the desired final concentrations. A typical starting concentration for a potent FXR agonist is in the range of 0.1 to 10 µM. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should be included.
-
Carefully remove the medium from the hepatocyte cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration will depend on the specific endpoint being measured.
-
At the end of the treatment period, proceed with the desired downstream analysis (e.g., cell viability assay, RNA isolation for gene expression analysis, or protein extraction for western blotting).
Protocol 3: Assessment of Cell Viability (MTT Assay)
Materials:
-
This compound-treated hepatocyte cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
At the end of the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
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Incubate the plates at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Analysis of Gene Expression by Quantitative PCR (qPCR)
Materials:
-
This compound-treated hepatocyte cultures
-
RNA lysis buffer (e.g., TRIzol)
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RNA isolation kit
-
cDNA synthesis kit
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qPCR master mix
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Primers for target genes (e.g., SHP, SREBP-1c, ACC-1, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH, ACTB)
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qPCR instrument
Procedure:
-
At the end of the this compound treatment period, lyse the cells directly in the culture plate using an appropriate RNA lysis buffer.
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Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
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Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
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Synthesize cDNA from the isolated RNA using a reverse transcription kit.
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Perform qPCR using a suitable master mix, cDNA template, and primers for your genes of interest.
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Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment and analysis.
Caption: this compound signaling pathway in hepatocytes.
References
Troubleshooting & Optimization
Technical Support Center: GSK2324 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the Farnesoid X Receptor (FXR) agonist, GSK2324.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] Its primary mechanism of action is to bind to and activate FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4] This activation plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[5]
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used in pre-clinical research to investigate the role of FXR in various physiological and pathophysiological processes. It is a valuable tool for studying metabolic diseases, particularly Non-alcoholic fatty liver disease (NAFLD), due to its ability to reduce hepatic lipids by decreasing lipid absorption and selectively altering fatty acid synthesis. It is also used to explore the therapeutic potential of FXR activation in conditions such as cholestasis, dyslipidemia, and type 2 diabetes.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a good starting point is to perform a dose-response experiment centered around its reported EC50 value of 120 nM. A typical concentration range for an initial experiment could be from 1 nM to 10 µM.
Q5: Are there known off-target effects of this compound?
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound, focusing on a representative cell-based FXR reporter assay.
Experimental Workflow: FXR Reporter Gene Assay
Below is a diagram illustrating a typical workflow for an FXR reporter gene assay using this compound.
Issue 1: Inconsistent or No FXR Activation
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper long-term storage of stock solutions at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for serial dilutions. Perform a new dose-response experiment with a wider concentration range. |
| Cell Health Issues | Visually inspect cells for normal morphology and confluence before and after treatment. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your reporter assay to ensure that the observed effects are not due to cytotoxicity. |
| Low FXR Expression | Use a cell line known to express functional FXR (e.g., HepG2). If using a transient transfection system, verify transfection efficiency. |
| Reporter Plasmid Issues | Confirm the integrity of your FXR reporter plasmid and co-transfected plasmids (e.g., RXR, beta-galactosidase for normalization). |
| Assay Reagent Problems | Check the expiration dates and proper storage of all assay reagents, including the luciferase substrate and lysis buffer. |
Issue 2: High Background Signal in Vehicle Control
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| DMSO Effects | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%). High concentrations of DMSO can sometimes induce cellular stress responses that may affect reporter gene expression. |
| Serum Components in Media | Some components in fetal bovine serum (FBS) can weakly activate nuclear receptors. Consider reducing the serum concentration during the treatment period or using a serum-free medium if compatible with your cells. |
| Promoter Leakiness | The reporter plasmid may have some basal transcriptional activity. Ensure you are subtracting the background luminescence from wells containing untransfected cells or cells with a promoterless reporter. |
| Cellular Autofluorescence/Luminescence | If not using a luciferase-based assay, be mindful of the inherent fluorescence or luminescence of your cells and media components. Include appropriate blank controls. |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumping. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects in Plates | Temperature and evaporation gradients can occur in the outer wells of a plate. Avoid using the outermost wells for critical experiments or fill them with sterile water or media to create a humidity barrier. |
| Lot-to-Lot Variability of this compound | If you observe a sudden shift in your results after starting a new batch of this compound, perform a side-by-side comparison with the old lot to confirm its activity. |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO2 levels in your incubator. Avoid placing plates in areas with high traffic or drafts. |
Data Presentation: Quantitative Summary
| Parameter | This compound | Reference Agonist (GW4064) |
| EC50 | 120 nM | ~30 nM |
| Typical In Vivo Dose (mice) | 30 mg/kg/day (i.p.) | 30 mg/kg/day (oral) |
| Solvent for Stock Solution | DMSO | DMSO |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% | ≤ 0.1% |
Experimental Protocols
Detailed Methodology: FXR Reporter Gene Assay
-
Cell Seeding:
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Culture HepG2 cells in MEM supplemented with 10% FBS, penicillin/streptomycin, and non-essential amino acids.
-
Seed cells at a density of 2 x 10^4 cells/well in a 96-well white, clear-bottom plate.
-
Allow cells to adhere overnight.
-
-
Transfection (if using a transient system):
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Transfect cells with an FXR-responsive reporter plasmid (containing FXREs driving luciferase expression), an RXR expression plasmid, and a control plasmid for normalization (e.g., expressing beta-galactosidase). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all treatments, including the vehicle control.
-
Carefully remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and wash the cells once with PBS.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay substrate to each well.
-
Immediately measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the activity of the internal control (e.g., beta-galactosidase).
-
Plot the normalized data as a function of this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Mandatory Visualization
Signaling Pathway of this compound-Mediated FXR Activation
Troubleshooting Logic Flowchart
References
- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GSK2324-Induced Serum Lipid Alterations: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the effects of the Farnesoid X Receptor (FXR) agonist, GSK2324, on serum lipid profiles. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a clear visualization of the underlying biological pathways to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects serum lipid profiles?
A1: this compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism[1]. Its primary effects on lipid profiles stem from two distinct mechanisms:
-
Reduced Intestinal Lipid Absorption: Activation of intestinal FXR by this compound leads to a decrease in the absorption of dietary lipids[2][3][4]. This is mediated by changes in the bile acid pool composition[4].
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Selective Decrease in Hepatic Fatty Acid Synthesis: this compound-mediated activation of hepatic FXR represses the expression of key genes involved in lipogenesis, such as Scd1, Dgat2, and Lpin1. This action is independent of the SHP and SREBP1c pathways.
Together, these mechanisms lead to a reduction in hepatic triglycerides.
Q2: What specific changes in serum lipids can be expected with this compound treatment?
Q3: How can I monitor for these changes in my experiments?
A3: Regular monitoring of serum lipid panels is crucial. This should include measurements of total cholesterol, LDL-C, HDL-C, and triglycerides. For preclinical studies in animal models, blood samples can be collected at baseline and at various time points throughout the study to track changes in these parameters.
Q4: What are the potential long-term implications of these lipid changes?
A4: The increase in LDL-C and decrease in HDL-C are recognized as pro-atherogenic changes. While the primary therapeutic goal of this compound may be related to conditions like non-alcoholic fatty liver disease (NAFLD), it is important to consider these lipid alterations in the overall assessment of the compound's safety and efficacy profile.
Q5: Are there any strategies to manage this compound-induced dyslipidemia in a research setting?
A5: In a preclinical research setting, co-administration of lipid-lowering agents could be explored to counteract the effects of this compound on LDL-C and HDL-C. The choice of agent would depend on the specific research question and animal model. For clinical development, these changes are an important consideration for patient selection and monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly large variations in serum lipid levels between subjects. | Individual subject variability in response to this compound. Differences in diet or genetic background in animal models. | Ensure a homogenous study population (e.g., same age, sex, and genetic strain of animals). Standardize diet and housing conditions. Increase sample size to improve statistical power. |
| Difficulty in detecting significant changes in lipid profiles. | Insufficient dose of this compound. Short duration of treatment. Assay sensitivity issues. | Perform a dose-response study to determine the optimal concentration of this compound. Extend the treatment duration. Validate the sensitivity and accuracy of your lipid measurement assays. |
| Contradictory results compared to published literature on FXR agonists. | Differences in experimental models (e.g., species, diet-induced vs. genetic models). Variations in experimental protocols. | Carefully compare your experimental design with published studies. Ensure all protocol steps, including sample collection and processing, are consistent. Consider the specific characteristics of your chosen animal model. |
Quantitative Data on Lipid Profile Changes
The following table summarizes the changes in serum lipid profiles observed in a clinical trial of the FXR agonist Obeticholic Acid (OCA) in patients with non-alcoholic steatohepatitis (NASH). This data, from the FLINT trial, can serve as a reference for the potential magnitude of lipid changes induced by FXR agonists like this compound.
| Lipid Parameter | Treatment Group | Baseline (mg/dL) | Week 12 (mg/dL) | Week 72 (mg/dL) | Post-treatment (Week 96) (mg/dL) |
| LDL-Cholesterol | OCA | 107 | 135 | 120 | Similar to Placebo |
| Placebo | 107 | 107 | 103 | ||
| HDL-Cholesterol | OCA | 43.3 | 39.3 | 42.5 | Similar to Placebo |
| Placebo | 43.3 | 43.3 | 44.7 | ||
| Triglycerides | OCA | 173 | 167 | - | Not Statistically Different from Placebo |
| Placebo | 173 | 173 | - | ||
| Total Cholesterol | OCA | 182 | 206 | 196 | Similar to Placebo |
| Placebo | 182 | 182 | 181 |
Data adapted from the FLINT trial of Obeticholic Acid in NASH patients.
Key Experimental Protocols
Fecal Lipid Extraction and Analysis in Mice
This protocol is essential for assessing the impact of this compound on intestinal lipid absorption by measuring fecal lipid excretion.
Materials:
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Metabolic cages for individual mouse housing and feces collection
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Lyophilizer (freeze-dryer)
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Analytical balance
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Homogenizer
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Chloroform:Methanol solvent mixture (2:1, v/v)
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Saline solution
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Centrifuge
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Glass tubes
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Nitrogen gas evaporator
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Triglyceride quantification kit
Procedure:
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House individual mice in metabolic cages and collect feces over a 24-hour period.
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Record the total weight of the collected wet feces.
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Lyophilize the feces to a constant dry weight and record the dry weight.
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Homogenize the dried feces to a fine powder.
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To a known weight of powdered feces (e.g., 100 mg), add a defined volume of saline and vortex thoroughly.
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Add a 2:1 chloroform:methanol solution to the fecal slurry, vortex vigorously, and incubate at room temperature with shaking for at least 1 hour to ensure complete lipid extraction.
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Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase into a pre-weighed glass tube.
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Evaporate the solvent under a stream of nitrogen gas.
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Weigh the glass tube containing the dried lipid extract to determine the total fecal lipid mass.
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Re-dissolve the lipid extract in an appropriate solvent (e.g., isopropanol) and use a commercial kit to determine the concentration of specific lipids, such as triglycerides.
-
Express the results as fecal lipid excretion per 24 hours.
In Situ Single-Pass Intestinal Perfusion in Mice
This technique allows for the direct measurement of intestinal permeability and absorption of lipids or other compounds.
Materials:
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Anesthetic agent (e.g., isoflurane)
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Surgical instruments
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Perfusion pump
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Polyethylene tubing for cannulation
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Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) and the lipid of interest (e.g., radiolabeled oleic acid).
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Syringes and collection vials
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Liquid scintillation counter
Procedure:
-
Anesthetize the mouse and maintain body temperature.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the intestine (e.g., jejunum) of a defined length.
-
Insert and secure inlet and outlet cannulas at the proximal and distal ends of the intestinal segment.
-
Initiate the perfusion with the buffer at a constant flow rate (e.g., 0.2 mL/min).
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Allow for an equilibration period (e.g., 30 minutes) for the intestine to stabilize.
-
Switch to the perfusion buffer containing the radiolabeled lipid and the non-absorbable marker.
-
Collect the perfusate from the outlet cannula at timed intervals.
-
At the end of the experiment, measure the exact length of the perfused intestinal segment.
-
Analyze the concentration of the radiolabeled lipid and the non-absorbable marker in the initial perfusion solution and in the collected perfusate samples using liquid scintillation counting.
-
The disappearance of the lipid from the perfusate, corrected for water flux using the non-absorbable marker, is used to calculate the intestinal absorption rate.
Visualizing the Mechanisms
FXR Signaling Pathway in Lipid Metabolism
Caption: this compound activates FXR in both intestine and liver to reduce lipids.
Experimental Workflow for Assessing Lipid Absorption
Caption: Workflow for evaluating this compound's effect on lipid absorption.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2324 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues encountered with GSK2324 during long-term experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific synthetic agonist for the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[2][3] Activation of FXR by this compound influences the expression of numerous genes involved in these metabolic pathways.[2][4]
Q2: I'm observing a decrease in the activity of this compound in my long-term cell culture experiments. What are the potential causes?
A2: A decline in compound activity over time in cell culture can be due to several factors. The most common reasons include chemical degradation of the compound in the culture media, enzymatic degradation by cellular components, or non-specific binding to plasticware or proteins in the serum. It's also possible that the cells are metabolizing this compound into a less active form.
Q3: Are there any known stability issues with this compound reported in the literature?
Q4: How can I minimize the impact of potential this compound instability in my long-term experiments?
A4: To maintain a consistent effective concentration of the compound, consider replenishing the media with fresh this compound at regular intervals. The frequency of media changes will depend on the degradation rate of the compound, which you can determine through a stability assessment experiment.
Troubleshooting Guide
Issue: Inconsistent or Diminishing Effects of this compound Over Time
This guide provides a systematic approach to troubleshooting and mitigating stability-related issues with this compound in your long-term experiments.
Step 1: Assess the Stability of this compound in Your Experimental System
The first step is to determine the stability of this compound under your specific experimental conditions. This can be achieved by incubating the compound in your cell culture medium (with and without cells) over a time course and measuring its concentration.
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) equipment
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.
-
Incubation: Dispense the spiked media into sterile containers and incubate at 37°C in a 5% CO2 incubator.
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be taken immediately after spiking the media.
-
Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the culture medium.
Data Presentation: Expected Outcome of a Stability Study
The results of your stability study can be summarized in a table for easy comparison.
| Time (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 9.0 | 90 |
| 8 | 8.2 | 82 |
| 24 | 6.5 | 65 |
| 48 | 4.8 | 48 |
| 72 | 3.2 | 32 |
This is example data and will vary based on experimental conditions.
Step 2: Mitigate this compound Degradation
Based on the stability data, you can implement strategies to minimize the impact of degradation.
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Frequent Media Changes: If significant degradation is observed, replenish the cell culture media with fresh this compound at regular intervals to maintain a more consistent concentration. For example, if the half-life is 48 hours, consider changing the media every 24-48 hours.
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment to avoid issues arising from repeated freeze-thaw cycles.
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Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells.
Step 3: Consider Other Potential Causes of Inconsistent Results
If addressing compound stability does not resolve the issue, consider these other factors:
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Cell Health and Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Media and Serum Variability: Ensure consistency in media preparation, including the source and lot of serum and other supplements.
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Plasticware Binding: Some compounds can adsorb to plastic surfaces. Consider using low-binding plates and tubes.
Visualizations
References
- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
Technical Support Center: Analysis of GSK2324
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of a GSK2324 sample. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment crucial?
This compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Accurate assessment of the purity of a this compound sample is paramount for obtaining reliable and reproducible results in preclinical and clinical studies. Impurities can potentially interfere with the biological activity of this compound, lead to off-target effects, or exhibit their own toxicity, thereby compromising the validity of experimental data and the safety of potential therapeutic applications.
Q2: What are the primary analytical techniques for determining the purity of a this compound sample?
The purity of a small molecule drug candidate like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and powerful methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the identification and structural elucidation of impurities, even at trace levels.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of this compound and for identifying and quantifying impurities with distinct structural features.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used as a fingerprinting technique to confirm the identity of the this compound sample against a reference standard.
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Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, etc.) of the sample, which can help confirm the empirical formula and provide an indication of overall purity.
Employing orthogonal analytical methods (i.e., methods based on different physicochemical principles) is highly recommended to obtain a comprehensive purity profile.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
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Possible Cause: Secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or column overload.
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Troubleshooting Steps:
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Adjust Mobile Phase pH: Since this compound is an aromatic carboxylic acid, the pH of the mobile phase can significantly impact peak shape.[3][4][5] Ensure the pH is at least 2 units below or above the pKa of the carboxylic acid group to maintain a single ionic form.
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Modify Mobile Phase Composition: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask active sites on the stationary phase.
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Reduce Sample Concentration: Inject a more dilute solution to check for column overload.
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Change Column: If the issue persists, consider using a different column with a different stationary phase chemistry (e.g., a column specifically designed for polar compounds or mixed-mode chromatography).
-
Issue: Presence of unexpected peaks in the chromatogram.
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Possible Cause: Contamination from the solvent, sample degradation, or the presence of synthesis-related impurities.
-
Troubleshooting Steps:
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Analyze a Blank: Inject the mobile phase and sample solvent alone to rule out solvent-related contamination.
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Assess Sample Stability: Re-analyze an older sample or a freshly prepared sample to check for degradation over time.
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LC-MS/MS Analysis: If the unknown peaks are significant, utilize LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in their identification.
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Review Synthesis Route: Consider the synthetic route of this compound to predict potential impurities such as starting materials, reagents, byproducts, and intermediates.
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LC-MS/MS Analysis
Issue: Poor ionization or signal intensity for this compound.
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Possible Cause: Suboptimal ionization source parameters, inappropriate mobile phase for MS detection, or ion suppression.
-
Troubleshooting Steps:
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Optimize Source Parameters: Adjust parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature to maximize the signal for this compound.
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Mobile Phase Compatibility: Ensure the mobile phase additives are volatile and compatible with MS detection. Formic acid is generally preferred over TFA, which can cause ion suppression.
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Check for Ion Suppression: Perform a post-column infusion experiment with a standard solution of this compound to identify regions of ion suppression in the chromatogram. If suppression is observed, improve the chromatographic separation to move the this compound peak away from the interfering matrix components.
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Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for the purity analysis of this compound. Method optimization will be required for specific instrumentation and samples.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile/Water 1:1 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
This method is designed for the identification and structural elucidation of potential impurities.
| Parameter | Condition |
| LC System | UHPLC system coupled to a tandem mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI) in both positive and negative ion modes |
| Scan Mode | Full scan for initial screening, followed by product ion scan (MS/MS) of detected impurity masses. |
| Sample Preparation | Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL). |
Potential Impurities in this compound Synthesis
While the specific synthesis route for this compound is proprietary, based on the general synthesis of non-steroidal FXR agonists, the following types of impurities may be present:
| Impurity Type | Potential Origin | Analytical Approach for Detection |
| Unreacted Starting Materials | Incomplete reaction during the synthesis. | HPLC-UV, LC-MS/MS (compare retention times and mass spectra with authentic standards). |
| Reagents and Catalysts | Carryover from the synthesis and purification steps. | HPLC-UV (if chromophoric), LC-MS/MS, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal catalysts. |
| Byproducts | Side reactions occurring during the synthesis. | LC-MS/MS for structural elucidation based on mass and fragmentation patterns. |
| Isomers | Positional isomers or stereoisomers formed during synthesis. | Chiral HPLC for stereoisomers, high-resolution LC-MS/MS for positional isomers. |
| Degradation Products | Instability of the API under certain conditions (light, heat, pH). | Stress testing studies (forced degradation) followed by HPLC and LC-MS/MS analysis to identify and characterize degradants. |
Signaling Pathway
This compound-Mediated FXR Activation and Downstream Signaling
This compound activates the Farnesoid X Receptor (FXR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR Response Elements (FXREs) on the DNA, leading to the regulation of target gene expression. A key pathway involves the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine, which then acts on the liver to regulate bile acid synthesis and lipid metabolism. In the liver, activated FXR can also directly regulate the expression of genes involved in lipogenesis, such as Stearoyl-CoA desaturase-1 (Scd1), Diacylglycerol O-acyltransferase 2 (Dgat2), and Lipin 1 (Lpin1).
Caption: this compound activates FXR in the intestine and liver, regulating lipogenesis.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: While direct evidence of GSK2324-induced pruritus in preclinical models is not extensively documented in publicly available literature, pruritus is a known class effect of Farnesoid X Receptor (FXR) agonists. For instance, the FXR agonist obeticholic acid has been associated with pruritus in clinical settings.[1][2][3][4][5] This guide is based on the inferred risk of pruritus due to the mechanism of action of this compound and the broader understanding of cholestatic pruritus.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-related pruritus?
A1: this compound is an FXR agonist. Activation of FXR can alter bile acid metabolism and homeostasis. The pruritus is likely a form of cholestatic pruritus, where retained bile acids and other pruritogens in the skin and systemic circulation activate sensory neurons responsible for the itch sensation. Potential mediators include bile acids acting on the TGR5 receptor, lysophosphatidic acid (LPA) produced by autotaxin (ATX), and downstream signaling involving the opioid system. Additionally, studies on other FXR agonists have suggested a possible role for the cytokine IL-31 as a pruritogen.
Q2: Is pruritus an expected on-target effect of this compound?
A2: As pruritus is a known side effect of other FXR agonists, it can be considered a potential on-target effect related to the modulation of bile acid signaling. The exact mechanisms are still under investigation, but they are thought to be linked to the physiological consequences of FXR activation in the liver and intestine.
Q3: What are the typical behavioral signs of pruritus in preclinical rodent models?
A3: The primary indicator of pruritus in rodents is scratching behavior, typically with the hind limbs directed towards the head, neck, and torso. Other signs may include biting, licking, and general restlessness. Automated systems can be used to quantify scratching bouts and duration for objective assessment.
Q4: Can this compound-related pruritus be mitigated without affecting its therapeutic efficacy?
A4: This is a key question for investigation. Mitigation strategies would ideally target the downstream mediators of pruritus without interfering with the primary therapeutic targets of this compound (e.g., in NAFLD). Potential approaches include co-administration of agents that block pruritogen receptors or signaling pathways.
Troubleshooting Guide
Issue 1: Unexpected or Severe Pruritus Observed in a Preclinical Study with this compound
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Question: We have observed significant scratching behavior in our animal cohort treated with this compound. How can we confirm this is drug-related pruritus and what are the immediate steps?
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Answer:
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Confirm and Quantify: Utilize a systematic and objective method to quantify scratching behavior. This can range from manual observation and scoring to automated behavioral monitoring systems. Compare the scratching frequency and duration in the this compound-treated group with a vehicle-treated control group.
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Dose-Response Relationship: If not already part of the study design, establish a dose-response relationship. A positive correlation between this compound dose and scratching intensity would support a drug-related effect.
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Rule out Other Causes: Ensure that the observed behavior is not due to other factors such as skin infections, parasites, or allergic reactions to bedding or food.
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Consider a Cholestatic Pruritus Model: To further characterize the pruritus, a bile duct ligation (BDL) model can be used as a positive control for cholestatic pruritus to compare the behavioral phenotype.
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Issue 2: Selecting an Appropriate Preclinical Model to Study this compound-Related Pruritus
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Question: Which preclinical model is most suitable for investigating and mitigating this compound-induced pruritus?
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Answer: A cholestatic pruritus model is the most relevant. The bile duct ligation (BDL) model in mice or rats is a well-established surgical model that induces cholestasis and subsequent pruritus. This model would allow for the evaluation of antipruritic agents in a context that mimics the likely underlying cause of this compound-related itch.
Issue 3: Choosing a Therapeutic Agent to Mitigate this compound-Related Pruritus
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Question: What are the potential therapeutic agents we can use to mitigate pruritus in our preclinical models, and what is their mechanism of action?
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Answer: Several classes of compounds can be investigated, targeting different points in the pruritus signaling pathway:
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Opioid Receptor Modulators:
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κ-opioid receptor agonists (e.g., Nalfurafine, U-50,488H): These have shown efficacy in reducing scratching in various preclinical models, including cholestatic pruritus. They are thought to act centrally to inhibit itch signaling.
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µ-opioid receptor antagonists (e.g., Naloxone, Naltrexone): These can also be effective, suggesting a role for endogenous opioids in mediating pruritus.
-
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Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant, Serlopitant): Substance P, which acts on NK1 receptors, is a key neurotransmitter in itch signaling. Antagonists of this receptor have shown antipruritic effects.
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Bile Acid Sequestrants (e.g., Cholestyramine): These resins bind bile acids in the intestine, preventing their reabsorption and potentially reducing their systemic levels.
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IL-31 Receptor A Antagonists (e.g., Nemolizumab): Given the link between FXR agonists and IL-31, targeting the IL-31 pathway could be a specific approach.
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Data Presentation
Table 1: Efficacy of Antipruritic Agents in a Preclinical Model of Cholestatic Pruritus (Bile Duct Ligation)
| Therapeutic Agent | Class | Dose Range (mg/kg) | Route of Administration | Reduction in Scratching Behavior (%) | Reference |
| Nalfurafine | κ-opioid agonist | 0.01 - 0.1 | s.c. | 40 - 70% | |
| U-50,488H | κ-opioid agonist | 1 - 10 | i.p. | 30 - 60% | |
| Naloxone | µ-opioid antagonist | 1 - 10 | s.c. | 35 - 55% | |
| Aprepitant | NK1 antagonist | 10 - 30 | p.o. | 45 - 65% | |
| Cholestyramine | Bile acid sequestrant | 100 - 300 | p.o. | 25 - 50% |
Note: The efficacy data presented are representative values from the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Cholestatic Pruritus via Bile Duct Ligation (BDL) in Mice
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Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
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Surgical Preparation: Shave and disinfect the abdominal area.
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Incision: Make a midline laparotomy incision to expose the abdominal cavity.
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Bile Duct Identification: Gently retract the liver to locate the common bile duct.
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Ligation: Ligate the common bile duct in two locations with surgical silk and transect the duct between the ligatures.
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Closure: Close the abdominal wall and skin with sutures.
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Post-operative Care: Provide appropriate post-operative analgesia and care.
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Pruritus Assessment: Scratching behavior typically develops within a few days and can be assessed 3-7 days post-surgery.
Protocol 2: Assessment of Scratching Behavior
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Acclimation: Place the mice individually in observation chambers and allow them to acclimate for at least 30 minutes.
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Video Recording: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) using a video camera.
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Quantification:
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Manual Scoring: A trained observer, blinded to the treatment groups, counts the number of scratching bouts with the hind limbs. A bout is defined as one or more rapid scratching movements.
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Automated Analysis: Use a system like SCLABA-Real or other machine-learning-based software to automatically detect and quantify scratching events and duration.
-
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Data Analysis: Compare the mean number and/or duration of scratches between the different treatment groups using appropriate statistical methods.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred signaling pathway for this compound-related pruritus.
Caption: Experimental workflow for mitigating this compound-related pruritus.
References
- 1. The pruritus of cholestasis: From bile acids to opiate agonists: Relevant after all these years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical strategies for pruritus management in the obeticholic acid-treated patient with PBC: proceedings from the 2018 expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scratching the Itch: Management of pruritus in cholestatic liver disease | AASLD [aasld.org]
- 4. Pruritus of Cholestasis - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to GSK2324 Treatment In Vitro
Welcome to the technical support center for GSK2324, a potent and selective Farnesoid X Receptor (FXR) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic agonist that specifically binds to and activates the Farnesoid X Receptor (FXR), a nuclear receptor primarily involved in regulating bile acid, lipid, and glucose metabolism.[1][2] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of its target genes. This interaction modulates the transcription of genes involved in various metabolic pathways. For instance, in hepatocytes, FXR activation can lead to the repression of genes involved in fatty acid synthesis, such as Scd1, Dgat2, and Lpin1.[2]
Q2: In which cell lines can I expect to see a response to this compound treatment?
A2: The responsiveness of a cell line to this compound is primarily dependent on the expression level of functional FXR. Cell lines commonly used to study FXR activation include hepatoma cell lines like HepG2, breast cancer cell lines such as MCF-7, and various colorectal cancer cell lines.[3][4] It is crucial to verify FXR expression in your cell line of interest at both the mRNA and protein levels before initiating experiments.
Q3: What is the optimal concentration and treatment duration for this compound in vitro?
A3: The optimal concentration and duration of this compound treatment are cell-type specific and depend on the experimental endpoint. As a starting point, concentrations ranging from 1 µM to 10 µM have been used for other synthetic FXR agonists like GW4064. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration for observing changes in target gene expression or phenotypic effects.
Q4: I am not observing the expected downstream effects of this compound treatment. What could be the reason?
A4: This could be due to several factors, which are addressed in detail in our troubleshooting guide below. Common reasons include low or absent FXR expression in your cell line, suboptimal experimental conditions (concentration, duration), or the influence of conflicting signaling pathways. Epigenetic silencing or inflammatory mediators can also impair FXR expression and activity.
Troubleshooting Guide
Problem 1: No or low induction of known FXR target genes (e.g., SHP, BSEP, FGF19) after this compound treatment.
| Possible Cause | Suggested Solution |
| Low or absent FXR expression in the cell line. | 1. Verify FXR expression: Perform qPCR and Western blot to confirm FXR mRNA and protein levels in your cell line. Compare with a positive control cell line (e.g., HepG2). 2. Select a different cell line: If FXR expression is negligible, consider using a cell line known to express functional FXR. 3. FXR overexpression: As a last resort, consider transiently or stably overexpressing FXR in your cell line. |
| Suboptimal this compound concentration. | 1. Perform a dose-response study: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal effective concentration for your specific cell line and endpoint. |
| Inappropriate treatment duration. | 1. Conduct a time-course experiment: Measure target gene expression at multiple time points (e.g., 4, 8, 12, 24, 48 hours) after this compound treatment to identify the peak induction time. |
| Degraded or inactive this compound. | 1. Use freshly prepared solutions: Prepare this compound solutions from a reputable source and store them according to the manufacturer's instructions. 2. Confirm activity: Test the compound on a well-characterized positive control cell line. |
| Presence of FXR antagonists in the culture medium. | 1. Use charcoal-stripped serum: Some components in fetal bovine serum (FBS) can interfere with nuclear receptor signaling. Using charcoal-stripped FBS can reduce this interference. |
Problem 2: Lack of expected phenotypic response (e.g., decreased cell proliferation, induction of apoptosis, reduced lipid accumulation) despite target gene induction.
| Possible Cause | Suggested Solution |
| Cell-type specific context of FXR signaling. | 1. Review literature: The role of FXR can be context-dependent, acting as a tumor suppressor in some cancers and a promoter in others. Investigate the known role of FXR in your specific cancer type or cell line. |
| Activation of compensatory signaling pathways. | 1. Pathway analysis: Perform Western blotting or other pathway analysis tools to investigate the activation status of known conflicting pathways (e.g., Wnt/β-catenin, IL-6/STAT3, NF-κB). 2. Combination treatment: Consider combining this compound with inhibitors of the identified compensatory pathways. |
| Acquired resistance (long-term treatment). | 1. Monitor FXR expression: In long-term culture models, periodically check for downregulation of FXR expression. 2. Investigate epigenetic changes: Analyze potential epigenetic modifications (e.g., DNA methylation, histone deacetylation) at the FXR promoter. |
| Experimental endpoint not sensitive enough. | 1. Use multiple assays: Corroborate your findings with multiple, independent assays for the same phenotypic endpoint. For example, for cell viability, use both an MTS assay and a colony formation assay. |
Data Presentation
Table 1: Examples of FXR Target Genes and their Functions.
| Target Gene | Function | Expected Response to this compound | Reference Cell Types |
| SHP (Small Heterodimer Partner) | Atypical nuclear receptor that inhibits other nuclear receptors. | Upregulation | HepG2, Human Hepatocytes |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes. | Upregulation | HepG2 |
| FGF19 (Fibroblast Growth Factor 19) | Hormone that regulates bile acid synthesis and glucose homeostasis. | Upregulation | Human Hepatocytes, PXB mice with humanized liver |
| Scd1 (Stearoyl-CoA desaturase-1) | Enzyme in fatty acid biosynthesis. | Downregulation | Mouse Liver |
| Dgat2 (Diacylglycerol O-acyltransferase 2) | Enzyme in triglyceride synthesis. | Downregulation | Mouse Liver |
| Lpin1 (Lipin 1) | Regulates lipid metabolism. | Downregulation | Mouse Liver |
| Cyclin D1 | Cell cycle regulator. | Downregulation | Non-small cell lung cancer cells |
Table 2: Reported Effects of Synthetic FXR Agonists in In Vitro Cancer Models.
| FXR Agonist | Cell Line | Observed Effect | Reference |
| GW4064 | Breast Cancer (MCF-7, MDA-MB-231) | Induction of apoptosis, decreased proliferation. | |
| GW4064 | Colon Cancer | Inhibition of cell proliferation, induction of cell cycle arrest. | |
| Obeticholic Acid (OCA) | Hepatocellular Carcinoma (HCC) | Inhibition of proliferation and metastasis. | |
| GW4064 | Esophageal Squamous Cell Carcinoma | Inhibition of proliferation, induction of apoptosis, cell cycle arrest. |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the predetermined optimal duration.
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
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cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
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qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (e.g., SHP, BSEP, ACTB as a housekeeping gene).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
Western Blot for FXR Protein Expression and Signaling Pathway Analysis
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FXR or other proteins of interest overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound activates the FXR signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide to GSK2324 and Obeticholic Acid in NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health challenge, driving significant research into effective therapeutic interventions. Among the promising targets is the farnesoid X receptor (FXR), a nuclear receptor pivotal in regulating bile acid, lipid, and glucose metabolism. This guide provides a detailed comparison of two FXR agonists, GSK2324 and obeticholic acid (OCA), based on available preclinical and clinical data in NAFLD models.
At a Glance: this compound vs. Obeticholic Acid
| Feature | This compound | Obeticholic Acid (OCA) |
| Drug Type | Potent and selective FXR agonist.[1] | First-in-class, potent, and selective FXR agonist; a semi-synthetic derivative of chenodeoxycholic acid (CDCA).[2][3][4] |
| Primary Mechanism of Action | Activates FXR, leading to reduced lipid absorption and selective decreases in fatty acid synthesis.[5] | Potent activation of FXR, approximately 100-fold more potent than endogenous CDCA. This leads to the regulation of genes involved in bile acid synthesis and transport. |
| Key Effects in NAFLD Models | Reduces hepatic triglycerides, mono- and polyunsaturated fatty acids. | Improves liver histology, including steatosis, inflammation, and fibrosis. Increases insulin sensitivity. |
| Clinical Development for NAFLD/NASH | Preclinical development. | Investigated in Phase 2 and 3 clinical trials (e.g., FLINT, REGENERATE). |
Mechanism of Action: A Tale of Two Agonists
Both this compound and obeticholic acid exert their therapeutic effects through the activation of the farnesoid X receptor (FXR). However, the nuances of their downstream effects appear to differ based on current research.
Obeticholic Acid (OCA): As a potent FXR agonist, OCA's mechanism is well-characterized. It is a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA) and is about 100 times more potent in activating FXR. This activation leads to the regulation of multiple target genes that play crucial roles in bile acid, lipid, and glucose metabolism. Preclinical studies have demonstrated that OCA can increase insulin sensitivity, reduce lipid synthesis and fat accumulation, and exert anti-inflammatory and anti-fibrotic effects in the liver.
This compound: Research highlights a dual mechanism of action for this compound in controlling hepatic lipids. Firstly, it reduces the absorption of lipids from the intestine. Secondly, it selectively decreases the synthesis of fatty acids in the liver. This combined action leads to a significant reduction in hepatic triglycerides. Studies have shown that activation of FXR by this compound specifically reduces hepatic levels of mono- and polyunsaturated fatty acids.
Figure 1: Simplified signaling pathway of this compound in NAFLD models.
References
- 1. tebubio.com [tebubio.com]
- 2. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaceutical Strategies to Improve Druggability of Potential Drug Candidates in Nonalcoholic Fatty Liver Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of GSK2324 and Other Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, has emerged as a pivotal therapeutic target for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Activation of FXR regulates a complex network of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. This guide provides an objective comparison of the efficacy of GSK2324, a potent and specific synthetic FXR agonist, with other notable FXR agonists, including the clinically evaluated obeticholic acid (OCA), and the highly potent non-steroidal agonists tropifexor and cilofexor. The comparison is based on available preclinical and clinical data, with a focus on quantitative measures of efficacy.
In Vitro Potency: A Head-to-Head Comparison
The half-maximal effective concentration (EC50) is a key measure of a drug's potency in vitro. It represents the concentration at which the drug elicits 50% of its maximal effect. A lower EC50 value indicates higher potency. The table below summarizes the reported EC50 values for this compound and other selected FXR agonists.
| Agonist | Type | EC50 (nM) |
| This compound | Non-steroidal | 50 |
| Obeticholic Acid (OCA) | Semi-synthetic bile acid analog | ~100 |
| Tropifexor (LJN452) | Non-steroidal | 0.2 - 0.26 |
| Cilofexor (GS-9674) | Non-steroidal | Potent (specific EC50 not consistently reported) |
Note: EC50 values can vary depending on the specific assay conditions.
Based on these in vitro data, tropifexor demonstrates the highest potency, being significantly more potent than this compound and OCA.
Preclinical Efficacy in NAFLD/NASH Models
Animal models of NAFLD and NASH are crucial for evaluating the in vivo efficacy of FXR agonists. These models typically involve dietary or genetic manipulations to induce key features of the human disease, such as hepatic steatosis (fat accumulation), inflammation, and fibrosis.
This compound
In a diet-induced mouse model of NAFLD, treatment with this compound has been shown to reduce hepatic lipids.[1][2][3] This effect is attributed to two distinct mechanisms: a decrease in intestinal lipid absorption and a selective reduction in the synthesis of fatty acids.[1][2] Specifically, this compound treatment leads to a decrease in hepatic levels of mono- and polyunsaturated fatty acids. This is achieved through the FXR-dependent repression of key lipogenic genes such as Scd1, Dgat2, and Lpin1.
Obeticholic Acid (OCA)
OCA has been extensively studied in various animal models of NAFLD and has demonstrated beneficial effects on hepatic steatosis, inflammation, and fibrosis. In Zucker (fa/fa) rats, a model of genetic obesity and diabetes, OCA treatment reduced the hepatic expression of genes involved in fatty acid synthesis and gluconeogenesis. It has also been shown to exert anti-inflammatory and anti-fibrotic effects in other NAFLD models.
Tropifexor
Preclinical studies have highlighted the high potency and efficacy of tropifexor in rodent models of NASH. In both a chemical and a dietary-induced NASH model, tropifexor was shown to be superior to OCA in improving liver parameters, even at lower doses. Tropifexor effectively reversed established fibrosis, reduced the NAFLD activity score (NAS), and lowered hepatic triglycerides. Furthermore, it markedly reduced steatohepatitis, fibrosis, and the expression of pro-fibrogenic genes.
Cilofexor
Cilofexor has also demonstrated significant anti-steatotic and anti-fibrotic efficacy in rodent models of liver disease. In a rat model of NASH, cilofexor dose-dependently reduced liver fibrosis. It has been described as an intestinally-biased FXR agonist, which may contribute to a favorable safety profile.
Direct Comparative In Vivo Data
Clinical Efficacy
Several FXR agonists have progressed to clinical trials for the treatment of NASH.
-
Obeticholic Acid (OCA) has undergone extensive clinical evaluation and has shown to improve liver fibrosis in patients with NASH. The phase 3 REGENERATE study demonstrated that OCA (25 mg dose) significantly improved fibrosis without worsening of NASH in a portion of patients. However, side effects such as pruritus (itching) and an increase in LDL cholesterol are associated with its use.
-
Tropifexor has also been evaluated in clinical trials for NASH.
-
Cilofexor has been studied in patients with NASH and has been shown to reduce hepatic steatosis, liver biochemistry markers, and serum bile acids.
Clinical trial data for this compound in NASH is less publicly available compared to OCA, tropifexor, and cilofexor.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these agonists, the following diagrams illustrate the core FXR signaling pathway and a typical experimental workflow.
Caption: Simplified FXR signaling pathway.
Caption: General experimental workflow for evaluating FXR agonists.
Experimental Protocols
In Vitro FXR Activation Assay (Reporter Gene Assay)
Principle: This assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase).
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the human FXR and another containing a luciferase reporter gene driven by an FXR response element.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and the data are fitted to a dose-response curve to determine the EC50 value.
Hepatic Lipid Analysis (Lipidomics by Mass Spectrometry)
Principle: This method provides a comprehensive and quantitative analysis of the lipid species present in liver tissue.
Methodology:
-
Tissue Homogenization: A weighed portion of frozen liver tissue is homogenized in a suitable solvent.
-
Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system (e.g., chloroform/methanol/water).
-
Sample Preparation: The lipid-containing organic phase is collected, dried, and reconstituted in an appropriate solvent for analysis.
-
Mass Spectrometry: The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The resulting data is processed to identify and quantify individual lipid species.
Gene Expression Analysis (Quantitative PCR - qPCR)
Principle: qPCR is used to measure the expression levels of specific FXR target genes in response to agonist treatment.
Methodology:
-
RNA Extraction: Total RNA is isolated from liver or intestinal tissue using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for FXR target genes (e.g., SHP, BSEP, FGF15/19, Scd1), and a fluorescent dye (e.g., SYBR Green).
-
Thermocycling: The reaction is run in a qPCR instrument, which amplifies the target DNA and monitors the fluorescence in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to a stable housekeeping gene.
Conclusion
The landscape of FXR agonists is diverse, with compounds ranging from semi-synthetic bile acid analogs to highly potent non-steroidal molecules. This compound is a potent, non-steroidal FXR agonist that has demonstrated efficacy in preclinical models of NAFLD, primarily by reducing hepatic lipid content through effects on both lipid absorption and synthesis. When compared to other FXR agonists, tropifexor stands out for its exceptional in vitro and in vivo potency. Obeticholic acid, while less potent, has the most extensive clinical data and has shown efficacy in improving liver fibrosis in NASH patients. Cilofexor also shows promise with a potentially favorable intestinal-biased activity profile.
The choice of an FXR agonist for therapeutic development will depend on a balance of efficacy, safety, and pharmacokinetic properties. While direct head-to-head clinical comparisons are limited, the available preclinical and in vitro data provide a valuable framework for researchers and drug development professionals to evaluate the relative merits of this compound and other leading FXR agonists. Further research, including direct comparative clinical trials, will be essential to definitively establish the optimal FXR agonist for the treatment of NAFLD and NASH.
References
Head-to-Head Comparison: GSK2324 and Cilofexor in Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key modulators of farnesoid X receptor (FXR) signaling: GSK2324, a preclinical FXR agonist, and cilofexor (GS-9674), a clinical-stage nonsteroidal FXR agonist. While direct head-to-head studies are not available, this document synthesizes existing experimental data to offer a comparative overview of their mechanisms, efficacy in preclinical and clinical settings, and key pharmacological parameters.
Overview and Mechanism of Action
Both this compound and cilofexor are synthetic agonists of the farnesoid X receptor, a nuclear receptor highly expressed in the liver, intestine, kidney, and adrenal glands.[1] FXR is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation plays a protective role in the liver by inhibiting de novo lipogenesis, increasing insulin sensitivity, and protecting hepatocytes from bile acid-induced toxicity.[2]
This compound is a potent and specific preclinical FXR agonist that has been investigated for its potential in treating non-alcoholic fatty liver disease (NAFLD) and diabetes.[3] Preclinical studies demonstrate that its activation of FXR controls hepatic lipids through two distinct pathways: reduced intestinal lipid absorption and selective decreases in fatty acid synthesis.
Cilofexor (GS-9674) is a nonsteroidal FXR agonist that has been evaluated in multiple clinical trials for the treatment of non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and primary biliary cholangitis (PBC). It is a potent and selective FXR agonist with an EC50 of 43 nM.
The distinct therapeutic targets and stages of development of these two compounds are visualized below.
Signaling Pathway
Activation of FXR by either this compound or cilofexor initiates a signaling cascade that modulates the expression of numerous genes involved in lipid and glucose metabolism. A key mechanism involves the induction of the small heterodimer partner (SHP) in the liver, which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a major transcription factor that promotes fatty acid synthesis. In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.
The following diagram illustrates the generalized FXR signaling pathway targeted by both compounds.
Quantitative Data Summary
Table 1: In Vitro and Preclinical Pharmacokinetics
| Parameter | This compound | Cilofexor |
| Target | Farnesoid X Receptor (FXR) | Farnesoid X Receptor (FXR) |
| EC50 | 120 nM | 43 nM |
| Species | Mouse, Rat, Beagle, Cynomolgus Monkey | Not specified in available preclinical data |
| Half-life (t1/2) | 84 min (mouse), 170 min (rat), 110 min (beagle), 120 min (cyno) | Not specified in available preclinical data |
Table 2: Cilofexor Clinical Trial Data (Selected Endpoints)
| Indication | Trial Phase | Dose | Key Finding | Reference |
| NASH | Phase 2 | 30 mg & 100 mg daily for 24 weeks | Significant reductions in hepatic steatosis, liver biochemistry, and serum bile acids. | Patel K, et al. Hepatology. 2020. |
| PSC | Phase 2 | 30 mg & 100 mg daily for 12 weeks | Significant improvements in liver biochemistries and markers of cholestasis. | Trauner M, et al. Hepatology. 2019. |
| PSC | Phase 3 (PRIMIS) | 100 mg daily | Trial terminated due to futility; did not slow fibrosis progression. | Trauner M, et al. Lancet Gastroenterol Hepatol. 2022. |
| PBC | Phase 2 | 30 mg & 100 mg daily for 12 weeks | Significant reductions in serum alkaline phosphatase, GGT, CRP, and primary bile acids with the 100 mg dose. | Kowdley KV, et al. AASLD 2019. |
Table 3: this compound Preclinical Efficacy in NAFLD Mouse Model
| Experimental Model | Treatment | Key Finding | Reference |
| Diet-induced NAFLD mice | This compound for 3 days | Reduced hepatic levels of mono- and polyunsaturated fatty acids; Decreased expression of lipogenic genes (Scd1, Dgat2, Lpin1); Reduced intestinal lipid absorption. | Clifford BL, et al. Cell Metab. 2021. |
Experimental Protocols
This compound In Vivo Study in NAFLD Mouse Model
-
Animal Model: Wild-type and Fxr−/− mice were fed a Western diet for 8 weeks to induce NAFLD.
-
Treatment: Mice were treated for 3 days with either vehicle or this compound.
-
Lipidomic Analysis: Hepatic lipids were extracted and analyzed by mass spectrometry to determine the levels of various lipid species.
-
Gene Expression Analysis: Hepatic mRNA expression of FXR target genes and genes involved in lipogenesis was quantified by real-time PCR.
-
Lipid Absorption Assay: Intestinal lipid absorption was assessed using three independent methods.
-
Reference: Clifford BL, et al. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption. Cell Metab. 2021.
The experimental workflow for the this compound preclinical study is depicted below.
References
- 1. Effects of Simulated In Vitro Digestion on the Structural Characteristics, Inhibitory Activity on α-Glucosidase, and Fermentation Behaviours of a Polysaccharide from Anemarrhena asphodeloides Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The farnesoid X receptor (FXR) as a new target in non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Cross-Validation of GSK2324's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesoid X receptor (FXR) agonist, GSK2324, and its effects across different cell lines, benchmarked against other notable FXR agonists, GW4064 and Obeticholic Acid (OCA). The information presented is intended to support research and drug development efforts by offering a cross-validation of the compound's activity in hepatic and intestinal cell models.
Mechanism of Action: this compound and FXR Activation
This compound is a potent and specific synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Key downstream effects of FXR activation include the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). SHP is a transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. FGF19, secreted from the intestine upon FXR activation, also signals to the liver to suppress bile acid synthesis. Furthermore, FXR activation influences the expression of genes involved in lipid metabolism, such as Stearoyl-CoA desaturase-1 (Scd1), Diacylglycerol O-acyltransferase 2 (Dgat2), and Lipin 1 (Lpin1), leading to a reduction in hepatic lipid levels.[1] The tissue-specific effects of FXR activation are of particular interest, with intestinal FXR primarily controlling lipid absorption and hepatic FXR regulating lipogenic gene expression.
Comparative Analysis of FXR Agonists
This section provides a quantitative comparison of this compound with two well-characterized FXR agonists, GW4064 and Obeticholic Acid (OCA), in hepatic and intestinal cell lines. While direct comparative data for this compound across both cell types is limited, the available data, alongside that of its alternatives, provides valuable insights into its relative potency and efficacy.
Table 1: Potency of FXR Agonists in Different Cell Lines
| Compound | Cell Line | Assay Type | Parameter | Value |
| This compound | CV-1 (transfected with human FXR) | Luciferase Reporter | EC50 | 50 - 120 nM[2][3][4] |
| GW4064 | HepG2 | Transactivation | EC50 | ~150 nM |
| Cell-free | TR-FRET | EC50 | 15 - 70 nM | |
| Obeticholic Acid (OCA) | HepG2 | Transactivation | EC50 | 300 - 600 nM[5] |
| Primary Human Hepatocytes | Target Gene Induction (CYP7A1 repression) | EC50 | ~100 nM | |
| Glyco-OCA | Caco-2 | Target Gene Induction (FGF-19, SHP) | - | Concentration-dependent increase |
Table 2: Effect of FXR Agonists on Target Gene Expression
| Compound | Cell Line | Target Gene | Effect |
| This compound (inferred) | Hepatic & Intestinal | SHP, FGF19, Scd1, Dgat2, Lpin1 | Upregulation of SHP and FGF19; Downregulation of lipogenic genes |
| GW4064 | HepG2 | SHP, FGF19 | Upregulation of mRNA |
| Obeticholic Acid (OCA) | Primary Human Hepatocytes | SHP, FGF19 | Upregulation of mRNA (SHP: 5.6-fold, FGF-19: 397-fold at 1 µM) |
| Glyco-OCA | Caco-2 | FGF-19, SHP, OSTα/β, IBABP | Upregulation of mRNA |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assessing the effects of this compound in hepatic and intestinal cell lines.
Cell Culture and Maintenance
-
HepG2 (Human Hepatocellular Carcinoma) Cells:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Caco-2 (Human Colorectal Adenocarcinoma) Cells:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: For intestinal barrier and transport studies, seed cells on Transwell inserts and allow them to differentiate for 21 days post-confluency.
-
FXR Activation Assay (Luciferase Reporter Assay)
This assay is used to determine the potency (EC50) of a compound in activating FXR.
-
Cell Seeding: Seed HepG2 or Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Transfection (24 hours post-seeding): Co-transfect cells with an FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing an FXRE. A constitutively active Renilla luciferase plasmid should be included for normalization.
-
Compound Treatment (24 hours post-transfection): Remove the transfection medium and treat the cells with a serial dilution of this compound or control compounds (e.g., GW4064, OCA) for 24 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Target Gene Expression Analysis (Quantitative Real-Time PCR)
This method quantifies the change in the expression of FXR target genes following treatment with this compound.
-
Cell Seeding and Treatment: Seed HepG2 or differentiated Caco-2 cells in 6-well plates. Once the desired confluency is reached, treat the cells with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., SHP, FGF19, Scd1, Dgat2, Lpin1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for cross-validating the effects of this compound.
Caption: FXR signaling pathway activated by this compound.
References
- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK2324 and Non-Steroidal Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a pivotal therapeutic target for metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH). Activation of FXR regulates the transcription of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. This guide provides a comprehensive comparative analysis of the non-steroidal FXR agonist GSK2324 (also known as Cilofexor or GS-9674) and other prominent non-steroidal FXR agonists, focusing on their performance based on available experimental data.
Overview of this compound (Cilofexor) and Other Non-Steroidal FXR Agonists
This compound (Cilofexor) is a potent and selective non-steroidal agonist of FXR that has been evaluated in clinical trials for NASH and primary sclerosing cholangitis (PSC).[1][2] It is being investigated as a monotherapy and in combination with other agents.[1] Other notable non-steroidal FXR agonists in clinical development include Tropifexor (LJN452) and EDP-305. These molecules are designed to offer improved efficacy and safety profiles compared to first-generation, bile acid-derived FXR agonists like obeticholic acid (OCA), particularly concerning off-target effects and adverse events such as pruritus and unfavorable lipid changes.[3][4]
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound (Cilofexor) and other non-steroidal FXR agonists, presented as the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.
| Compound | Agonist Type | EC50 (nM) | Assay System | Reference(s) |
| This compound (Cilofexor) | Non-Steroidal | 43 | Not Specified | |
| This compound | Non-Steroidal | 120 | Luciferase reporter gene assay in CV-1 cells | |
| Tropifexor (LJN452) | Non-Steroidal | 0.2 | HTRF assay | |
| EDP-305 | Non-Steroidal | 8 | Full-length FXR reporter assay in HEK cells | |
| EDP-305 | Non-Steroidal | 34 | Chimeric FXR reporter assay in CHO cells |
Preclinical Pharmacokinetic Profiles
This table provides a summary of available pharmacokinetic parameters for this compound (Cilofexor) and Tropifexor in various preclinical models.
| Compound | Species | T½ (half-life) | Oral Bioavailability | Reference(s) |
| This compound | Mouse | 84 min | Not Reported | |
| Rat | 170 min | Not Reported | ||
| Beagle | 110 min | Not Reported | ||
| Cynomolgus Monkey | 120 min | Not Reported | ||
| Tropifexor | Rat | 3.7 h | 20% | |
| Mouse | 2.6 h | Not Reported | ||
| Dog | 7.4 h | Not Reported |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing FXR agonists.
Experimental Protocols
In Vitro FXR Reporter Gene Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating FXR.
Principle: This assay utilizes a host cell line (e.g., HEK293T or CHO cells) co-transfected with two plasmids: one expressing the human FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Binding of an agonist to the FXR-LBD induces a conformational change, leading to the recruitment of coactivators and subsequent expression of the luciferase reporter gene. The resulting luminescence is proportional to the degree of FXR activation.
Methodology:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the FXR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase for transfection efficiency). Plot the normalized data against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
FXR Target Gene Expression in Primary Human Hepatocytes
Objective: To confirm the engagement of the FXR pathway in a physiologically relevant cell type by measuring the expression of known FXR target genes.
Principle: Activation of FXR in hepatocytes leads to the transcriptional regulation of downstream target genes. Key upregulated genes include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), while a key downregulated gene is Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Methodology:
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes and allow them to attach and form a monolayer.
-
Compound Treatment: Treat the hepatocytes with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression for each target gene compared to the vehicle-treated control using the ΔΔCt method.
In Vivo Efficacy in a Mouse Model of NASH
Objective: To evaluate the therapeutic efficacy of an FXR agonist in a preclinical model of non-alcoholic steatohepatitis.
Principle: Animal models that recapitulate the key features of human NASH, such as steatosis, inflammation, and fibrosis, are used to assess the in vivo effects of drug candidates. A common model involves feeding mice a diet high in fat, fructose, and cholesterol, or a methionine- and choline-deficient (MCD) diet.
Methodology:
-
Induction of NASH: Feed mice a NASH-inducing diet for a specified period (e.g., 16-24 weeks) to establish the disease phenotype.
-
Compound Administration: Treat the NASH mice with the test compound (administered orally, e.g., by gavage) or vehicle daily for a defined treatment period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).
-
Histopathological Analysis: Process liver tissue for histological staining (e.g., H&E for steatosis and inflammation, Sirius Red for fibrosis) and score the severity of NASH using the NAFLD Activity Score (NAS).
-
Gene Expression Analysis: Analyze the expression of FXR target genes and genes involved in fibrosis and inflammation in the liver tissue via qRT-PCR.
Conclusion
This compound (Cilofexor) and other non-steroidal FXR agonists like Tropifexor and EDP-305 represent a promising class of therapeutics for NASH and other liver diseases. While Tropifexor demonstrates the highest in vitro potency based on available data, the overall therapeutic potential of each compound will depend on a combination of factors including efficacy, selectivity, pharmacokinetics, and safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging FXR agonists in the drug development pipeline. Further head-to-head studies are warranted to fully elucidate the comparative performance of these agents.
References
A Comparative Analysis of the Therapeutic Index of GSK2324 and Other Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Agonists of FXR are being actively investigated for the treatment of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). A key determinant of a drug candidate's potential for clinical success is its therapeutic index, the ratio between its therapeutic efficacy and its toxicity. This guide provides a comparative evaluation of the therapeutic index of GSK2324, a potent and specific synthetic FXR agonist, against other notable FXR agonists, Obeticholic Acid (OCA) and INT-787.
Quantitative Comparison of Pharmacological Parameters
The therapeutic index provides a measure of a drug's safety margin. It is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50). While precise, directly comparable therapeutic index values are not always available in the public domain, a comparative assessment can be made by examining the available in vitro potency and in vivo preclinical toxicity data.
| Compound | In Vitro Potency (EC50, FXR Activation) | Preclinical Toxicity Data |
| This compound | 120 nM[1] | No specific LD50 or TD50 data available in the public domain. In vivo studies in mice have utilized doses of 30 mg/kg.[2] |
| Obeticholic Acid (OCA) | ~100 nM[3] | No specific LD50 available. High doses have been shown to cause liver injury in mice.[4] The FDA has restricted its use in patients with advanced cirrhosis due to the risk of serious liver injury.[5] Preclinical studies in rats showed maternal and developmental toxicity at 75 mg/kg/day. |
| INT-787 | Equipotent to OCA | No specific LD50 available. Preclinical studies have shown a higher tolerability compared to OCA, with a maximum tolerated dose of 120 mg/kg/day versus 30 mg/kg/day for OCA. |
Note: The EC50 values represent the concentration of the agonist that produces 50% of the maximal response in an in vitro assay. A lower EC50 value indicates higher potency. The preclinical toxicity data provides an insight into the safety profile of the compounds.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR activation plays a central role in regulating a network of genes involved in metabolic homeostasis. The binding of an agonist, such as this compound, to FXR leads to a cascade of transcriptional events that ultimately impact bile acid synthesis, lipid metabolism, and inflammatory responses.
Caption: Simplified FXR signaling pathway upon agonist binding.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination of a drug's therapeutic index. Below are generalized methodologies for key experiments cited in the evaluation of FXR agonists.
In Vitro Potency Assessment: FXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate the FXR.
Objective: To determine the EC50 value of an FXR agonist.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293T) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with plasmids encoding for the full-length human FXR, its heterodimeric partner retinoid X receptor (RXR), and a luciferase reporter gene under the control of an FXR response element (FXRE).
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound, OCA, INT-787) for 24 hours.
-
Luciferase Assay: After the incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells). The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for in vitro FXR agonist potency determination.
In Vivo Acute Toxicity Assessment
This is a generalized protocol for determining the acute toxicity (e.g., LD50 or maximum tolerated dose) of a compound in a rodent model.
Objective: To evaluate the acute toxicity of an FXR agonist following a single administration.
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the study.
-
Dose Selection: A range of doses is selected based on data from in vitro studies and preliminary in vivo dose-range-finding studies.
-
Administration: The test compound is administered via a clinically relevant route, typically oral gavage or intraperitoneal injection. A control group receives the vehicle alone.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of up to 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning and end of the study.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit or logit method. The maximum tolerated dose (MTD), the highest dose that does not cause mortality or significant clinical signs of toxicity, is also determined.
Discussion and Conclusion
The available data indicates that this compound, Obeticholic Acid, and INT-787 are all potent FXR agonists. In terms of in vitro potency, this compound and OCA exhibit comparable EC50 values in the low nanomolar range. While a specific EC50 for INT-787 is not publicly available, it is reported to be equipotent to OCA.
The key differentiator among these compounds appears to lie in their preclinical safety and tolerability profiles. INT-787 has demonstrated a significantly higher maximum tolerated dose in preclinical models compared to OCA. This suggests a potentially wider therapeutic window for INT-787. Obeticholic Acid, while effective, carries a known risk of hepatotoxicity, particularly at higher doses and in patients with advanced liver disease, which has led to regulatory restrictions on its use. The publicly available preclinical toxicity data for this compound is limited, precluding a direct comparison of its therapeutic index with OCA and INT-787.
Further head-to-head preclinical and clinical studies are necessary to definitively establish the comparative therapeutic index of this compound. However, the initial data suggests that newer generation FXR agonists like INT-787 may offer an improved safety margin over first-generation compounds such as Obeticholic Acid. The development of FXR agonists with a favorable therapeutic index remains a critical goal for the successful clinical application of this promising therapeutic class in the treatment of chronic liver and metabolic diseases.
References
- 1. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Navigating the Therapeutic Window of FXR Agonism: A Side Effect Profile Comparison of GSK2324 (Cilofexor) and First-Generation FXR Agonists
For Immediate Release
In the landscape of therapies targeting the farnesoid X receptor (FXR) for liver diseases such as non-alcoholic steatohepatitis (NASH), a critical evaluation of the side effect profiles of investigational and approved agents is paramount for researchers and drug development professionals. This guide provides a comprehensive comparison of the side effect profile of the second-generation, non-steroidal FXR agonist GSK2324 (also known as GS-9674 and cilofexor) with that of first-generation FXR agonists, primarily the steroidal compound obeticholic acid (OCA). This comparison is based on available clinical trial data and aims to provide a clear, data-driven overview to inform ongoing research and development.
First-generation FXR agonists, while demonstrating efficacy in improving liver histology, are notably associated with dose-dependent pruritus (itching) and adverse effects on lipid profiles. As the development of FXR agonists has matured, second-generation compounds like cilofexor have been engineered to potentially mitigate these side effects while retaining therapeutic activity.
Quantitative Side Effect Profile Comparison
The following tables summarize the incidence of key side effects observed in clinical trials of cilofexor and the first-generation FXR agonist, obeticholic acid.
Table 1: Incidence of Pruritus in Clinical Trials
| Drug | Trial | Indication | Dose | Incidence of Pruritus | Placebo Incidence |
| Obeticholic Acid | REGENERATE[1][2][3] | NASH with Fibrosis | 10 mg | 28% | 19% |
| 25 mg | 51% | 19% | |||
| FLINT[4] | NASH | 25 mg | 23% | 6% | |
| Cilofexor (this compound) | Phase 2[5] | NASH | 30 mg | 4% (moderate to severe) | 4% (moderate to severe) |
| 100 mg | 14% (moderate to severe) | 4% (moderate to severe) | |||
| Phase 2 | PSC | 30 mg | 20% (grade 2 or 3) | 40% (grade 2 or 3) | |
| 100 mg | 14% (grade 2 or 3) | 40% (grade 2 or 3) |
Table 2: Impact on Lipid Profiles in Clinical Trials
| Drug | Trial | Indication | Key Lipid Profile Changes |
| Obeticholic Acid | FLINT | NASH | Increased total cholesterol and LDL-C; Decreased HDL-C. These changes were observed within 12 weeks and diminished in magnitude while on treatment. |
| Cilofexor (this compound) | Phase 2 (in PSC) | PSC | Approximately 10% decrease in HDL-C with 100 mg dose. No significant changes in total cholesterol or LDL-C were observed. |
| First-in-Human | Healthy Volunteers | Effects on serum cholesterol were mild and not significantly different from placebo. |
Experimental Protocols
The assessment of side effects in the clinical trials cited above followed rigorous protocols to ensure accurate and consistent data collection.
Assessment of Pruritus
In the clinical trials for both obeticholic acid and cilofexor, pruritus was a key safety endpoint and was typically assessed using patient-reported outcome instruments. Common methodologies include:
-
Visual Analogue Scale (VAS): Patients are asked to rate the intensity of their itch on a continuous scale, typically from 0 (no itch) to 10 or 100 (worst imaginable itch).
-
5-D Itch Scale: This is a multidimensional questionnaire that assesses five dimensions of pruritus: duration, degree, direction, disability (impact on daily activities), and distribution (location on the body).
-
Adverse Event Reporting: Spontaneously reported instances of pruritus are recorded and graded for severity (e.g., mild, moderate, severe, or using a numerical grading system like the Common Terminology Criteria for Adverse Events [CTCAE]).
Monitoring of Lipid Profiles and Liver Function
Standard clinical laboratory tests are employed to monitor changes in lipid profiles and liver safety. The typical protocol involves:
-
Fasting Lipid Panel: Measurement of total cholesterol, low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides at baseline and at specified intervals throughout the study.
-
Liver Function Tests (LFTs): Regular monitoring of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin to detect any potential liver injury.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.
References
- 1. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of the FXR Agonist GSK2324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist GSK2324 with other notable FXR agonists. The following sections detail the in vitro and in vivo activities, supported by experimental data, to offer an objective evaluation of this compound's performance and its correlation between cellular and whole-organismal efficacy.
Introduction to this compound and FXR Agonism
The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has emerged as a promising therapeutic strategy for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). This compound is a potent and specific synthetic FXR agonist that has demonstrated significant efficacy in preclinical models of NAFLD. This guide will compare its activity with other well-characterized FXR agonists: Obeticholic Acid (OCA), GW4064, and WAY-362450.
In Vitro Activity Comparison
The in vitro potency of FXR agonists is typically determined through cell-based reporter assays, where the activation of the FXR signaling pathway is measured by the expression of a reporter gene, such as luciferase. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of these compounds.
| Compound | EC50 (nM) | Target | Assay Type |
| This compound | 120[1] | Human FXR | Cell-based reporter assay |
| Obeticholic Acid (OCA) | ~10,000 | Human FXR | Cell-based reporter assay[2] |
| GW4064 | 65[3][4] | Human FXR | Cell-based reporter assay |
| WAY-362450 | 4[5] | Human FXR | Cell-based reporter assay |
In Vivo Activity Comparison in a NAFLD Mouse Model
The in vivo efficacy of FXR agonists is often evaluated in mouse models of NAFLD, which are typically induced by a high-fat diet. Key parameters measured include changes in hepatic steatosis (fat accumulation in the liver), plasma lipid levels, and body weight. The data below is synthesized from various preclinical studies.
| Compound | Dosage | Route of Administration | Key In Vivo Effects in NAFLD Mouse Models |
| This compound | 30 mg/kg/day | Oral gavage | Reduces hepatic triglycerides, decreases intestinal lipid absorption, and selectively represses genes involved in fatty acid synthesis. |
| Obeticholic Acid (OCA) | 10-30 mg/kg/day | Oral gavage | Improves hepatic steatosis, inflammation, and fibrosis. |
| GW4064 | 30 mg/kg/day | Intraperitoneal injection | Alleviates hepatic inflammation and reduces apoptosis. |
| WAY-362450 | 30 mg/kg | Oral gavage | Reduces inflammatory cell infiltration and hepatic fibrosis. |
Correlation of In Vitro and In Vivo Activity of this compound
This compound demonstrates a clear correlation between its potent in vitro FXR activation and its significant in vivo efficacy in a mouse model of NAFLD. The in vitro EC50 of 120 nM indicates strong target engagement at the cellular level. This translates to a robust in vivo phenotype where oral administration of this compound leads to a dual mechanism of action: the reduction of intestinal lipid absorption and the selective suppression of hepatic lipogenesis. This dual action, which directly addresses the key pathological features of NAFLD, underscores the therapeutic potential of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
This compound signaling in hepatocytes.
Workflow for in vivo NAFLD studies.
Experimental Protocols
In Vitro FXR Luciferase Reporter Assay
Objective: To determine the in vitro potency (EC50) of FXR agonists.
Materials:
-
HEK293T cells
-
Expression plasmids for human FXR and its heterodimeric partner RXRα
-
Luciferase reporter plasmid containing FXR response elements (e.g., pGL4.2-FXRE-luc)
-
Renilla luciferase plasmid for transfection control (e.g., pRL-TK)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound, OCA, GW4064, WAY-362450) dissolved in DMSO
-
Luciferase Assay System (e.g., Promega Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR, RXRα, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with DMEM containing 0.5% charcoal-stripped FBS and the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a luminometer following the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo NAFLD Mouse Model and Drug Treatment
Objective: To evaluate the in vivo efficacy of FXR agonists in a diet-induced model of NAFLD.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compounds (this compound, OCA, GW4064, WAY-362450) formulated for oral gavage or intraperitoneal injection
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage or intraperitoneal injection
-
Materials for blood collection and tissue harvesting
-
Reagents for histological analysis (e.g., Oil Red O staining) and biochemical assays (e.g., triglyceride measurement)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week with free access to standard chow and water.
-
NAFLD Induction: Feed the mice a high-fat diet for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.
-
Treatment: After the induction period, randomly assign the HFD-fed mice to different treatment groups: vehicle, this compound, and comparator agonists. Administer the compounds daily for 4-8 weeks via the appropriate route (e.g., oral gavage for this compound and OCA, intraperitoneal injection for GW4064).
-
Monitoring: Monitor body weight and food intake regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Plasma Analysis: Measure plasma levels of triglycerides, cholesterol, ALT, and AST.
-
Liver Analysis:
-
Measure liver weight.
-
Perform histological analysis (H&E and Oil Red O staining) to assess hepatic steatosis, inflammation, and fibrosis.
-
Measure hepatic triglyceride content.
-
Perform gene expression analysis (qRT-PCR) for genes involved in lipid metabolism and inflammation.
-
-
Conclusion
This compound is a potent FXR agonist with a clear correlation between its in vitro activity and in vivo efficacy in a preclinical model of NAFLD. Its dual mechanism of action, targeting both intestinal lipid absorption and hepatic lipogenesis, distinguishes it from some other FXR agonists and highlights its potential as a therapeutic agent for NAFLD. This guide provides a framework for comparing this compound with other FXR agonists, emphasizing the importance of standardized experimental protocols for accurate and objective evaluation. Further head-to-head comparative studies would be invaluable for definitively positioning this compound within the landscape of FXR-targeted therapies.
References
- 1. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. FXR luciferase assay [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK2324
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like GSK2324 are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent Farnesoid X receptor (FXR) agonist.
I. This compound Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data available for this compound.
| Property | Value |
| Molecular Formula | C₂₉H₂₂ClF₃N₂O₄S |
| Molecular Weight | 602.99 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C for 3 years |
| In solvent: -80°C for 6 months, -20°C for 1 month |
II. Experimental Protocols: General Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a potentially hazardous chemical. The following procedures are based on established guidelines for the disposal of laboratory and pharmaceutical waste.[1][2][3][4][5] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent accidental reactions and ensure correct disposal streams.
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a dedicated, sealed, and clearly labeled waste container for hazardous chemical liquids.
-
Do not mix with aqueous waste unless specifically permitted by your institution's EHS guidelines.
-
Never dispose of this compound solutions down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps used in experiments with this compound must be disposed of in a designated sharps container.
-
Step 3: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the solvent if it is a liquid waste.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting pickup by your institution's EHS personnel.
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory cleaner.
-
Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.
Step 5: Waste Pickup and Disposal
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
The final disposal of this compound waste should be conducted by a licensed hazardous waste disposal company, typically through incineration at a permitted facility.
III. Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams.
Caption: Workflow for the segregation and disposal of this compound waste.
This compound as an FXR Agonist Signaling Pathway
To provide context for the research use of this compound, the following diagram illustrates the general signaling pathway of an FXR agonist.
Caption: Simplified signaling pathway of an FXR agonist like this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
